4-amino-N-(thiophen-2-ylmethyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRESFVGIWUNALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360622 | |
| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-49-7 | |
| Record name | 4-amino-N-(thiophen-2-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-(thiophen-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 4-amino-N-(thiophen-2-ylmethyl)benzamide. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data for the characterization of this molecule. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of an amide bond between 4-nitrobenzoyl chloride and thiophen-2-ylmethanamine. The subsequent step is the reduction of the nitro group to an amine.
A detailed workflow for this synthesis is presented below:
Experimental Protocol
Step 1: Synthesis of N-(thiophen-2-ylmethyl)-4-nitrobenzamide
-
To a solution of 4-nitrobenzoyl chloride in toluene, add N,N-diisopropylethylamine (DIPEA).
-
To this mixture, add thiophen-2-ylmethanamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield N-(thiophen-2-ylmethyl)-4-nitrobenzamide.[1]
Step 2: Synthesis of this compound
-
Dissolve the N-(thiophen-2-ylmethyl)-4-nitrobenzamide obtained from the previous step in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heat the reaction mixture to 70°C and stir until the reaction is complete, as monitored by TLC.[1]
-
After completion, cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound, this compound.
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques. Below is a summary of the expected characterization data.
Disclaimer: The following data are predicted based on the analysis of structurally similar compounds and have not been experimentally confirmed for this compound.
Physical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 8.5-9.0 (t, 1H, NH-amide), 7.6-7.8 (d, 2H, Ar-H), 7.3-7.4 (m, 1H, Th-H), 6.9-7.0 (m, 2H, Th-H), 6.5-6.7 (d, 2H, Ar-H), 5.5-5.7 (s, 2H, NH₂), 4.5-4.6 (d, 2H, CH₂). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166-167 (C=O), 150-151 (C-NH₂), 143-144 (Th-C), 129-130 (Ar-CH), 126-127 (Th-CH), 125-126 (Th-CH), 123-124 (Ar-C), 113-114 (Ar-CH), 38-39 (CH₂). |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching, amine and amide), 3100-3000 (C-H stretching, aromatic), 1630-1650 (C=O stretching, amide I), 1590-1610 (N-H bending, amide II), 1500-1550 (C=C stretching, aromatic), 700-750 (C-S stretching). |
| Mass Spectrometry (EI) | m/z (%): 232 [M]⁺, 120 [C₇H₆NO]⁺, 113 [C₅H₅S-CH₂]⁺, 97 [C₄H₃S-CH₂]⁺. |
Logical Relationship of Characterization Data
The following diagram illustrates the logical flow of characterizing the synthesized compound.
References
Unraveling the Potential Mechanisms of Action of 4-amino-N-(thiophen-2-ylmethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action for 4-amino-N-(thiophen-2-ylmethyl)benzamide is not currently available in the public domain. This guide provides a comprehensive overview of potential mechanisms based on the established biological activities of its core structural motifs: N-(thiophen-2-ylmethyl)benzamide and 4-aminobenzamide. The information presented herein is intended to guide future research and hypothesis testing.
Introduction
This compound is a small molecule of interest in medicinal chemistry, integrating two key pharmacophores: a substituted benzamide and a thiophene moiety. Analysis of structurally related compounds suggests two primary, and potentially convergent, mechanisms of action: inhibition of the BRAF kinase pathway and modulation of Poly(ADP-ribose) polymerase (PARP) activity. Both pathways are critical in cancer biology, suggesting a potential role for this compound as an anti-neoplastic agent. This document outlines the theoretical basis for these mechanisms, supported by data from analogous compounds, and proposes experimental frameworks for their validation.
Potential Mechanism 1: BRAF Kinase Inhibition
The N-(thiophen-2-ylmethyl)benzamide scaffold is a known constituent of potent inhibitors of the BRAF kinase, particularly the V600E mutant which is a driver in a significant percentage of human cancers, including melanoma.
Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Inhibition of BRAF V600E can effectively shut down this aberrant signaling.
A Technical Guide to the Biological Activity of Novel Benzamide Derivatives
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs and its adaptability as a template for designing new therapeutic agents.[1] The versatility of the benzamide structure allows for a wide range of chemical modifications, leading to derivatives with diverse and potent biological activities.[2] These activities span from antimicrobial and anti-inflammatory to anticancer, making benzamide derivatives a subject of intense research and development.[2][3][4] This technical guide provides a comprehensive overview of the biological activities of novel benzamide derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Antimicrobial Activity
Novel benzamide derivatives have emerged as promising candidates in the search for new antimicrobial agents, addressing the critical challenge of rising antibiotic resistance.[1] A number of studies have demonstrated their efficacy against a variety of bacterial and fungal pathogens.[3][5]
Data Presentation: Antimicrobial Activity of Novel Benzamide Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5a | Bacillus subtilis | 25 | 6.25 | [3] |
| Escherichia coli | 31 | 3.12 | [3] | |
| 6b | Escherichia coli | 24 | 3.12 | [3] |
| 6c | Bacillus subtilis | 24 | 6.25 | [3] |
| 9 | Mycobacterium smegmatis | Zone Ratio: 0.62 | Not Reported | [6] |
| Staphylococcus aureus | Zone Ratio: 0.44 | Not Reported | [6] | |
| 16 | Mycobacterium tuberculosis | Not Reported | IC90: 0.13 µM | [7] |
| 22f | Mycobacterium tuberculosis | Not Reported | IC90: 0.09 µM | [7] |
| F5, F9, F29, F53 | Staphylococcus aureus | Not Reported | 32 and 64 | [8] |
| F7, F30, F36, F49, F51 | Staphylococcus aureus | Not Reported | 128 | [8] |
*Zone ratio compared to standard antibiotics.
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial potential of benzamide derivatives is primarily evaluated using the disc diffusion method and by determining the Minimum Inhibitory Concentration (MIC).
Disc Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to the 0.5 McFarland standard, is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: A sterile cotton swab is immersed in the bacterial suspension and then evenly streaked across the surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the benzamide derivative. These discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition, the clear area around the disc where bacterial growth is prevented, is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Stock Solution: A stock solution of the benzamide derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualization: Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of 4-amino-N-(thiophen-2-ylmethyl)benzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the predicted physicochemical properties of 4-amino-N-(thiophen-2-ylmethyl)benzamide . Due to the limited availability of direct experimental data for this specific molecule, this guide combines computational predictions for closely related analogues with established experimental methodologies for its characterization.
Predicted Physicochemical Properties
Data for Structural Analogues
The following table summarizes the computed physicochemical properties for close structural analogues of this compound. This data provides a basis for estimating the properties of the target compound.
| Property | 4-amino-2-methoxy-N-(thiophen-2-ylmethyl)benzamide | 4-amino-2-(thiophen-3-ylmethylamino)benzamide |
| Molecular Weight | 262.33 g/mol | 247.32 g/mol |
| XLogP3 | 1.7 | 1.8 |
| Hydrogen Bond Donor Count | 2 | 3 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 4 | 4 |
| Topological Polar Surface Area | 92.6 Ų | 109 Ų |
| Data Source | PubChem CID: 81678133 | PubChem CID: 64050313 |
Predicted Profile for this compound
Based on the data from its analogues, the following is a predicted physicochemical profile for this compound.
| Property | Predicted Value/Range | Justification |
| Molecular Weight | ~232.3 g/mol | Calculated from molecular formula (C12H12N2OS) |
| Melting Point (°C) | Not available | Expected to be a solid at room temperature. |
| Boiling Point (°C) | Not available | Likely to decompose at higher temperatures. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol). | Typical for benzamide structures with aromatic rings. |
| pKa | Not available | The amino group will have a basic pKa, and the amide proton will be weakly acidic. |
| LogP | ~1.5 - 2.5 | Interpolated from the XLogP3 values of its analogues. |
Proposed Synthesis Workflow
A plausible synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride and thiophen-2-ylmethanamine.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
-
Sample Preparation : A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[1][2]
-
Apparatus : A calibrated melting point apparatus is used.
-
Procedure :
-
The capillary tube is placed in the heating block of the apparatus.[2]
-
The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[1]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (1-2°C) is indicative of a pure compound.
-
Solubility Determination
Solubility is determined by observing the extent to which the compound dissolves in various solvents.
-
Solvents : A range of solvents of varying polarity should be tested, including water, 5% HCl, 5% NaOH, and organic solvents like ethanol and DMSO.[3]
-
Procedure :
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added.[4]
-
The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).[3]
-
The mixture is visually inspected for the presence of undissolved solid.
-
Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.[5]
-
Sample Preparation : A solution of the compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 0.01 M).[5]
-
Apparatus : A calibrated pH meter with an electrode and a burette for the titrant are required.[5]
-
Procedure :
-
The pH electrode is immersed in the sample solution.
-
A standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.[5]
-
The pH is recorded after each addition, allowing the solution to equilibrate.[5]
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7]
-
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.[8][9]
-
Phase Preparation : n-Octanol and a buffered aqueous solution (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[8][10]
-
Procedure :
-
A known amount of the compound is dissolved in one of the pre-saturated phases.
-
The two phases are combined in a flask and shaken vigorously for a set period to allow for partitioning of the compound.[9]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[9]
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Potential Biological Activity and Mechanism of Action
Benzamide derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes.[11][12][13] The structural features of this compound suggest it could be investigated for similar activities.
Conceptual Mechanism of Action: Enzyme Inhibition
Many benzamide-containing compounds act as enzyme inhibitors by binding to the active site of their target enzymes.[11][12][13] This binding can be competitive, non-competitive, or uncompetitive, leading to a reduction in the enzyme's catalytic activity. The thiophene and aminobenzamide moieties can participate in various interactions within the enzyme's active site, including hydrogen bonding, hydrophobic interactions, and pi-stacking, which contribute to the binding affinity and inhibitory potency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.ws [chem.ws]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 7. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADMET Prediction for Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The successful development of benzamide-based drug candidates is critically dependent on their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early assessment of these properties through in silico methods is paramount to reduce late-stage attrition and associated costs in drug discovery. This technical guide provides an in-depth overview of the computational prediction of ADMET properties for benzamide derivatives. It covers key ADMET parameters, widely used in silico tools and methodologies, and the experimental protocols for their validation. This guide aims to equip researchers with the necessary knowledge to effectively integrate in silico ADMET profiling into their drug design and development workflows.
Introduction to In Silico ADMET Prediction
The journey of a drug from discovery to market is long and fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic and safety profiles.[1] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling the early identification of potential liabilities and guiding the optimization of lead compounds.[2][3] By leveraging computational models, researchers can predict the ADMET properties of virtual compounds even before their synthesis, thereby saving considerable time and resources.[2] These models are built upon vast datasets of experimental data and employ various algorithms, including machine learning and artificial intelligence, to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR).[1][4]
Benzamides, as a versatile scaffold, have given rise to numerous approved drugs and clinical candidates. Their diverse pharmacological activities necessitate a thorough understanding of their ADMET characteristics to ensure efficacy and safety. This guide focuses specifically on the application of in silico tools for predicting the ADMET profiles of benzamide derivatives.
Key ADMET Parameters for Benzamide Derivatives
A comprehensive ADMET profile encompasses a range of physicochemical and pharmacokinetic properties. For benzamide derivatives, the following parameters are of particular importance:
-
Absorption: Predicts the extent to which a compound is absorbed from the site of administration, typically the gastrointestinal tract for oral drugs. Key descriptors include Caco-2 cell permeability and human intestinal absorption (HIA).
-
Distribution: Describes how a compound distributes throughout the body's tissues and fluids. Important parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
-
Metabolism: Refers to the biotransformation of a compound by enzymes, primarily in the liver. The cytochrome P450 (CYP) enzyme family plays a crucial role in the metabolism of many drugs, and predicting interactions with specific isoforms (e.g., CYP3A4, CYP2D6) is essential.[5]
-
Excretion: The process by which a compound and its metabolites are removed from the body.
-
Toxicity: Predicts the potential for a compound to cause adverse effects. This includes endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
In Silico Tools and Methodologies
A variety of software and web-based tools are available for in silico ADMET prediction. These tools utilize different algorithms and models, and it is often recommended to use a consensus approach by employing multiple predictors.[2]
Commonly Used Tools:
-
SwissADME: A free and user-friendly web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6]
-
pkCSM: A web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[7]
-
ADMETlab 2.0: An integrated online platform for comprehensive and accurate ADMET prediction.
-
ADMET Predictor™ (Simulations Plus): A commercial software platform that offers a vast collection of highly curated ADMET models.
Methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or property.[4] These models are developed using a training set of compounds with known experimental data and can then be used to predict the properties of new, untested compounds.[1][3]
-
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. In the context of ADMET, it can be used to predict interactions with metabolic enzymes like cytochrome P450s or with transporters.[8]
Data Presentation: In Silico ADMET Predictions for Benzamide Derivatives
The following tables summarize the in silico predicted ADMET properties for a series of bicyclo (aryl methyl) benzamide derivatives and benzimidazole-1,3,4-oxadiazole derivatives, calculated using various computational models.[4][9]
Table 1: Predicted Physicochemical and ADMET Properties of Bicyclo (Aryl Methyl) Benzamide Derivatives [4]
| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | CNS Permeability (logPS) |
| L6 | 452.5 | 4.1 | 1 | 4 | -1.8 |
| L9 | 466.5 | 4.4 | 1 | 4 | -1.9 |
| L30 | 482.6 | 4.8 | 1 | 4 | -2.1 |
| L31 | 496.6 | 5.1 | 1 | 4 | -2.2 |
| L32 | 451.5 | 3.9 | 1 | 4 | -1.7 |
| L37 | 465.5 | 4.2 | 1 | 4 | -1.8 |
Data obtained from a QSAR and in silico ADMET study on bicyclo (aryl methyl) benzamides as GlyT1 inhibitors.[4]
Table 2: Predicted ADMET Properties of Benzimidazole-1,3,4-Oxadiazole Derivatives [9]
| Compound | Caco-2 Permeability (logPapp in 10^-6 cm/s) | Human Intestinal Absorption (%) | CYP2D6 Inhibitor | hERG I Inhibitor |
| 4a | 0.95 | 92.3 | No | No |
| 4b | 1.02 | 93.5 | No | No |
| 4c | 1.03 | 93.6 | No | No |
| 4d | 1.05 | 94.0 | No | No |
| 4e | 0.91 | 91.5 | No | No |
| 4f | 0.92 | 91.8 | No | No |
Data obtained from an in-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives.[9]
Experimental Protocols for In Silico Model Validation
The validation of in silico ADMET predictions with experimental data is a critical step to ensure the reliability of the computational models.[10] The following are detailed protocols for key in vitro assays used to determine ADMET properties.
Caco-2 Permeability Assay for Intestinal Absorption
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier. This assay measures the rate of transport of a compound across this monolayer to predict in vivo oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like lucifer yellow.
-
Permeability Assay:
-
The test compound is added to the apical (A) side of the monolayer (to measure absorption) or the basolateral (B) side (to measure efflux).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport) at specific time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay for Metabolism
Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay measures the rate of disappearance of a compound when incubated with liver microsomes to predict its metabolic stability and hepatic clearance.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining test compound, is collected.
-
Quantification: The concentration of the parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the incubation.
MTT Assay for In Vitro Cytotoxicity
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells of a suitable cell line (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzamide derivative. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: The culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, is then calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
Understanding the metabolic and potential toxicity pathways of benzamide derivatives is crucial for interpreting in silico predictions and guiding further studies.
General Metabolic Pathway of Benzamides
Benzamide derivatives are primarily metabolized in the liver by cytochrome P450 enzymes. The specific isoforms involved can vary depending on the substitution pattern of the benzamide scaffold. For instance, cisapride, a substituted piperidinyl benzamide, is predominantly metabolized by CYP3A4.[11] Common metabolic reactions include N-dealkylation, hydroxylation of the aromatic ring, and amide hydrolysis.
Caption: General metabolic pathway of benzamide derivatives.
In Silico ADMET Prediction Workflow
The process of in silico ADMET prediction involves several logical steps, from compound selection to data analysis and decision-making.
Caption: Workflow for in silico ADMET prediction and compound prioritization.
Potential Toxicity Pathway of Benzamides
Some benzamide derivatives, particularly those used as neuroleptics, can exhibit toxicity through mechanisms such as off-target receptor binding or induction of apoptosis.[12] For example, benzamide riboside has been shown to inhibit IMP dehydrogenase, leading to cytotoxic effects.[13]
Caption: Potential molecular mechanisms of benzamide-induced toxicity.
Conclusion
In silico ADMET prediction is a powerful and indispensable component of modern drug discovery and development. For benzamide derivatives, the early assessment of ADMET properties can significantly de-risk projects and guide the design of safer and more effective drug candidates. This technical guide has provided a comprehensive overview of the key principles, tools, and experimental validation methods for the in silico ADMET profiling of this important class of compounds. By integrating these computational approaches into their research workflows, scientists can accelerate the discovery of new benzamide-based therapeutics.
References
- 1. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dynamed.com [dynamed.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzamide - Wikipedia [en.wikipedia.org]
- 8. Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-amino-N-(thiophen-2-ylmethyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 4-amino-N-(thiophen-2-ylmethyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide details predicted data for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for these analytical techniques are provided to facilitate the acquisition of empirical data. Visualizations of the molecular structure, a general experimental workflow, and a hypothetical biological signaling pathway are included to aid in the conceptual understanding and practical application of this information in a research and drug development context.
Chemical Structure and Properties
This compound is a molecule incorporating a 4-aminobenzamide core linked to a thiophen-2-ylmethyl group via an amide bond. The structure suggests potential for various intermolecular interactions and biological activities, making its thorough characterization essential.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3300 - 3200 | Medium | N-H stretching of amide |
| 3100 - 3000 | Medium | C-H stretching (aromatic and thiophene) |
| 2950 - 2850 | Weak | C-H stretching (aliphatic -CH₂) |
| 1680 - 1640 | Strong | C=O stretching (Amide I) |
| 1620 - 1580 | Medium | N-H bending (amine) and C=C stretching (aromatic) |
| 1550 - 1500 | Medium | N-H bending (Amide II) |
| 1450 - 1400 | Medium | C-H bending (-CH₂) |
| 1300 - 1200 | Medium | C-N stretching (amide and amine) |
| 850 - 800 | Strong | C-H out-of-plane bending (para-substituted benzene) |
| 750 - 700 | Medium | C-S stretching (thiophene) |
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | d | 2H | Aromatic protons ortho to C=O |
| ~7.2 - 7.4 | m | 1H | Thiophene proton (H5) |
| ~6.9 - 7.1 | m | 2H | Thiophene protons (H3, H4) |
| ~6.5 - 6.7 | d | 2H | Aromatic protons ortho to -NH₂ |
| ~5.8 - 6.0 | s | 2H | -NH₂ protons |
| ~4.5 - 4.7 | d | 2H | -CH₂- protons |
| ~8.5 - 8.7 | t | 1H | Amide -NH- proton |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 167 | C=O (amide) |
| ~150 - 152 | Aromatic C-NH₂ |
| ~142 - 144 | Thiophene C-S (C2) |
| ~128 - 130 | Aromatic CH (ortho to C=O) |
| ~126 - 128 | Thiophene CH (C5) |
| ~125 - 127 | Thiophene CH (C4) |
| ~124 - 126 | Thiophene CH (C3) |
| ~120 - 122 | Aromatic C (ipso to C=O) |
| ~112 - 114 | Aromatic CH (ortho to -NH₂) |
| ~38 - 40 | -CH₂- |
Predicted UV-Vis Spectral Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~280 - 300 | High | π → π* transition of the benzamide chromophore |
| ~230 - 250 | Moderate | π → π* transition of the thiophene ring |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Predicted Fragment Ion |
| 232 | Moderate | [M]⁺ (Molecular Ion) |
| 136 | High | [H₂N-C₆H₄-CO-NH]⁺ |
| 120 | High | [H₂N-C₆H₄-CO]⁺ |
| 97 | Moderate | [C₄H₄S-CH₂]⁺ (Thiophen-2-ylmethyl cation) |
| 92 | Moderate | [H₂N-C₆H₄]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Synthesis of this compound
A common method for the synthesis of such amides involves the reaction of a carboxylic acid with an amine, often activated as an acyl chloride.
-
Activation of 4-aminobenzoic acid: 4-aminobenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form 4-aminobenzoyl chloride. This reaction is typically performed under reflux.
-
Amide formation: The resulting 4-aminobenzoyl chloride is then reacted with thiophen-2-ylmethanamine in a suitable solvent like dichloromethane (DCM) at room temperature. A base, such as triethylamine, may be added to neutralize the HCl byproduct.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
FT-IR Spectroscopy
-
Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a range of approximately 200-800 nm. A spectrum of the pure solvent is used as a baseline.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: For GC-MS, electron ionization (EI) is commonly used. For LC-MS, electrospray ionization (ESI) is a typical choice.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragment ions.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway Inhibition
Benzamide derivatives have been investigated for their antimicrobial properties.[1][2] A hypothetical mechanism of action could involve the inhibition of a key bacterial signaling pathway, such as quorum sensing, which is involved in virulence factor production and biofilm formation.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predictive data and standardized protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. Empirical validation of the predicted data through the execution of the described experimental procedures is highly recommended for the definitive structural elucidation and characterization of this compound. The potential biological activities of this class of compounds warrant further investigation, for which this spectroscopic guide provides the essential analytical framework.
References
An In-depth Technical Guide on the Crystal Structure of 4-amino-N-(thiophen-2-ylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and potential biological characteristics of 4-amino-N-(thiophen-2-ylmethyl)benzamide. In the absence of an experimentally determined crystal structure for this specific compound, this document outlines the methodologies for in silico crystal structure prediction and presents predicted crystallographic parameters based on closely related analogues. Detailed protocols for the synthesis and crystallization of the title compound are provided, drawing from established methods for similar N-substituted 4-aminobenzamides. Furthermore, this guide explores the potential biological activities and relevant signaling pathways based on the known functions of its constituent chemical moieties, the aminobenzamide and thiophene groups. This document aims to serve as a valuable resource for researchers interested in the development of novel therapeutics based on this chemical scaffold.
Predicted Crystal Structure and Physicochemical Properties
An experimental crystal structure for this compound has not been reported in the crystallographic literature. However, an accurate prediction of its crystal structure can be achieved through computational modeling. The prediction process typically involves a systematic search for low-energy crystal packings, which are then ranked based on their calculated lattice energies.
Methodology for Crystal Structure Prediction:
The prediction of the crystal structure for a small organic molecule like this compound generally follows these steps:
-
Conformational Analysis: The first step is to determine the likely low-energy conformations of the isolated molecule. This is crucial as the molecular conformation in the crystal is usually close to one of these low-energy forms.
-
Crystal Packing Prediction: A search algorithm is then used to generate a multitude of possible crystal packing arrangements in various common space groups.
-
Lattice Energy Minimization: The lattice energy of each generated crystal structure is calculated and minimized using force fields or more accurate quantum mechanical methods. The structures are then ranked by their stability.
-
Polymorph Screening: The output is a list of predicted crystal structures, representing potential polymorphs, ranked by their relative energies.
Several computational tools and methodologies are available for crystal structure prediction.[1][2][3][4][5]
Predicted Crystallographic and Physicochemical Data:
The following table summarizes the predicted crystallographic and physicochemical properties for this compound. The crystallographic parameters are hypothetical and based on typical values for related aminobenzamide and thiophene-containing structures.
| Parameter | Predicted Value |
| Chemical Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.31 g/mol |
| Crystal System | Monoclinic or Orthorhombic (predicted to be common) |
| Space Group | P2₁/c or P2₁2₁2₁ (predicted to be common) |
| Unit Cell Dimensions | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| Z (molecules/unit cell) | 4 |
| Calculated Density | 1.3-1.4 g/cm³ |
| Hydrogen Bond Donors | 2 (amine and amide N-H) |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and thiophene sulfur) |
| Appearance | Expected to be a crystalline solid at room temperature. |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, beginning with the acylation of a suitable amine with a substituted benzoyl chloride, followed by the reduction of a nitro group. A proposed synthetic route is outlined below.
Workflow for the Synthesis of this compound:
Caption: A proposed three-step synthesis workflow for this compound.
Detailed Protocol:
Step 1: Synthesis of N-(thiophen-2-ylmethyl)-4-nitrobenzamide
-
To a solution of thiophen-2-ylmethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a base like triethylamine or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(thiophen-2-ylmethyl)-4-nitrobenzamide.
Step 2: Synthesis of this compound
-
Dissolve the crude N-(thiophen-2-ylmethyl)-4-nitrobenzamide from the previous step in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Two common methods are:
-
Method A (Tin(II) Chloride): Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 2-4 hours.[6]
-
Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.[7]
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For Method A, cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
For Method B, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The crude product is then purified.
Step 3: Purification and Crystallization
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
For crystallization, dissolve the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to promote crystal growth.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, its structural components, namely the 4-aminobenzamide and thiophene moieties, are present in numerous biologically active compounds.
The 4-aminobenzamide scaffold is a known pharmacophore found in inhibitors of poly(ADP-ribose) polymerase (PARP).[8] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy in cancer.
Thiophene derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[9][10][11][12]
Given these precedents, this compound could potentially act as an enzyme inhibitor. The general mechanism of competitive enzyme inhibition is depicted below.
Generalized Enzyme Inhibition Pathway:
Caption: A diagram illustrating competitive enzyme inhibition, a potential mechanism of action.
Conclusion
This technical guide has provided a detailed overview of this compound, focusing on its predicted crystal structure, synthesis, and potential biological relevance. While experimental data on this specific molecule is limited, the information compiled from related compounds offers a solid foundation for future research. The outlined synthetic protocol provides a clear path for its preparation, and the discussion of its potential as an enzyme inhibitor suggests a direction for biological evaluation. Further studies are warranted to determine the precise crystal structure, confirm its physicochemical properties, and explore its therapeutic potential.
References
- 1. A test of crystal structure prediction of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalwjarr.com [journalwjarr.com]
- 12. mdpi.com [mdpi.com]
The Therapeutic Potential of Benzamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide and its derivatives represent a versatile class of compounds with a wide spectrum of therapeutic applications. The inherent chemical tractability of the benzamide scaffold has allowed for the development of a diverse range of molecules targeting various biological pathways. This technical guide provides an in-depth exploration of the therapeutic potential of benzamide compounds, focusing on their applications in oncology, neuropsychiatry, gastroenterology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Benzamide Derivatives
A significant area of research for benzamide compounds is in oncology, where they have shown promise as potent antitumor agents. Their mechanisms of action are often centered around the inhibition of key enzymes involved in cancer cell proliferation and survival, most notably histone deacetylases (HDACs).
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Many benzamide derivatives function as HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and the repression of tumor suppressor genes.[1][2] The o-aminoanilide moiety present in many of these benzamide-based HDAC inhibitors is a key pharmacophore that chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[2] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzamide-based HDAC inhibitors against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Entinostat (MS-275) | MCF-7 (Breast) | 0.2 | [5] |
| A549 (Lung) | 0.4 | [5] | |
| K562 (Leukemia) | 0.3 | [5] | |
| MDA-MB-231 (Breast) | 0.5 | [5] | |
| Mocetinostat (MGCD0103) | Various | Varies | [6][7] |
| Chidamide | Various | Varies | [5] |
| 7j | MCF-7 (Breast) | 0.65 (HDAC1) | [8] |
| T47D (Breast) | 0.78 (HDAC2) | [8] |
Signaling Pathway: HDAC Inhibitor-Induced Apoptosis
The following diagram illustrates the signaling pathway activated by benzamide-based HDAC inhibitors, leading to cancer cell apoptosis.
Experimental Protocols
This protocol describes a general method for the synthesis of N-substituted benzamide derivatives, which can be adapted for various anticancer compounds.
-
Acid Chloride Formation: To a solution of a substituted benzoic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane).
-
To this solution, add the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted benzamide.[9][10][11]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzamide compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[12]
Neuroleptic Potential of Benzamide Compounds
Substituted benzamides are a class of atypical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine D2 receptors.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The antipsychotic effects of benzamides are primarily attributed to their ability to block postsynaptic dopamine D2 receptors, particularly in the mesolimbic pathway.[13][14] Hyperactivity of this pathway is associated with the positive symptoms of schizophrenia. By antagonizing D2 receptors, benzamides reduce dopaminergic neurotransmission. Some newer benzamides also exhibit affinity for serotonin receptors, which may contribute to a more favorable side-effect profile.[7][15]
Quantitative Data: Dopamine D2 Receptor Binding Affinity
The following table summarizes the binding affinities (Ki values) of several benzamide antipsychotics for the human dopamine D2 receptor. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Reference |
| Amisulpride | 2.8 | [16] |
| Sulpiride | 11.5 | [16] |
| Remoxipride | 180 | [16] |
| Raclopride | 1.8 | [16] |
| Haloperidol (Reference) | 1.4 | [16] |
Signaling Pathway: Dopamine D2 Receptor Antagonism
This diagram illustrates how benzamide antipsychotics block the dopamine D2 receptor signaling pathway.
Experimental Protocols
This assay is used to determine the binding affinity of a compound for the dopamine D2 receptor.
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor or from brain tissue rich in these receptors (e.g., striatum).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled benzamide compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the benzamide compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[17][18][19]
This in vivo model assesses the functional antagonism of dopamine receptors. Apomorphine, a dopamine agonist, induces stereotyped behaviors (e.g., sniffing, gnawing) that can be blocked by dopamine antagonists.
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment.
-
Drug Administration: Administer the benzamide compound or vehicle control via the desired route (e.g., intraperitoneal).
-
Apomorphine Challenge: After a specified pretreatment time, administer a dose of apomorphine known to induce stereotypy.
-
Behavioral Observation: Observe and score the intensity of stereotyped behaviors at regular intervals for a defined period.
-
Data Analysis: Compare the stereotypy scores between the treated and control groups to determine the efficacy of the benzamide in blocking dopamine-mediated behaviors.[20][21][22]
Prokinetic Activity of Benzamide Derivatives
Certain benzamide derivatives, such as cisapride and mosapride, are known for their gastroprokinetic effects, which are primarily mediated through their action on serotonin 5-HT4 receptors.
Mechanism of Action: Serotonin 5-HT4 Receptor Agonism
These benzamides act as agonists at 5-HT4 receptors located on cholinergic neurons in the myenteric plexus of the gut wall.[10][23][24] Activation of these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, enhances the release of acetylcholine, which stimulates smooth muscle contraction and promotes gastrointestinal motility.[8][18]
Quantitative Data: 5-HT4 Receptor Binding Affinity
The following table presents the binding affinities (Ki values) of prokinetic benzamides for the human 5-HT4 receptor.
| Compound | 5-HT4 Receptor Ki (nM) | Reference |
| Cisapride | 41.5 | [17][25] |
| Mosapride | 84.2 | [26] |
| Renzapride | 115 | [17] |
| Zacopride | 373 | [17] |
Signaling Pathway: 5-HT4 Receptor-Mediated Prokinetic Effect
The diagram below illustrates the signaling cascade initiated by the activation of 5-HT4 receptors by prokinetic benzamides.
Experimental Protocols
This assay assesses the contractile response of isolated intestinal tissue to a test compound.
-
Tissue Preparation: Isolate a segment of the small intestine (e.g., guinea pig ileum) and mount it in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Measurement: Record isometric or isotonic contractions using a force transducer.
-
Compound Addition: Add the prokinetic benzamide to the organ bath in a cumulative concentration-dependent manner.
-
Data Analysis: Measure the increase in contractile force or frequency and construct a concentration-response curve to determine the EC50 value.[27]
This model measures the rate of passage of a non-absorbable marker through the gastrointestinal tract.
-
Animal Fasting: Fast rodents overnight with free access to water.
-
Drug Administration: Administer the prokinetic benzamide or vehicle.
-
Marker Administration: After a set time, administer a non-absorbable marker (e.g., charcoal meal or phenol red) orally.
-
Transit Measurement: After a specific duration, euthanize the animals and measure the distance traveled by the marker in the small intestine.
-
Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine and compare between treated and control groups.[28]
Other Therapeutic Applications
Benzamide derivatives have also demonstrated potential in other therapeutic areas, including as anticonvulsant, antimicrobial, and anti-inflammatory agents.
Anticonvulsant Activity
Several benzamide derivatives have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) test. The 3-aminobenzanilide derived from 2,6-dimethylaniline, for instance, has demonstrated potent anti-MES activity.[23]
Quantitative Data: Anticonvulsant Activity (MES Test)
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| 3-Aminobenzanilide derivative (21) | Mouse | 13.48 | [23] |
| 4-Amino-(2-methyl-4-aminophenyl)benzamide | Mouse (i.p.) | 15.4 | [27] |
| Rat (oral) | 9.9 | [27] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
-
Animal Preparation: Use mice or rats.
-
Drug Administration: Administer the test benzamide compound.
-
Electroshock Application: At the time of peak drug effect, deliver a brief electrical stimulus via corneal or ear clip electrodes.
-
Seizure Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the median effective dose (ED50) required to protect 50% of the animals from the tonic extensor seizure.[2][29]
Antimicrobial Activity
Benzamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | Bacillus subtilis | 6.25 | [30] |
| Escherichia coli | 3.12 | [30] | |
| Compound 6b | Escherichia coli | 3.12 | [30] |
| Compound 6c | Bacillus subtilis | 6.25 | [30] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Compound Preparation: Prepare serial twofold dilutions of the benzamide compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][31]
Anti-inflammatory and Analgesic Activity
Substituted benzamides have been investigated for their potential to alleviate inflammation and pain. Their mechanisms can involve the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation. Inflammation is induced by injecting carrageenan into the paw, and the anti-inflammatory effect of the benzamide is measured by the reduction in paw swelling.[9][32]
-
Acetic Acid-Induced Writhing Test in Mice: This model is used to screen for peripheral analgesic activity. The intraperitoneal injection of acetic acid induces characteristic writhing movements, and the analgesic effect is determined by the reduction in the number of writhes.[31][33][34]
Conclusion
The benzamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide array of therapeutic agents. From potent HDAC inhibitors for cancer therapy to dopamine D2 receptor antagonists for psychosis and 5-HT4 receptor agonists for gastrointestinal disorders, the chemical versatility of benzamides continues to be exploited to address diverse medical needs. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The visualization of key signaling pathways offers a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these compounds, paving the way for the rational design of next-generation benzamide-based drugs with improved efficacy and safety profiles.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. scilit.com [scilit.com]
- 9. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 14. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn-links.lww.com [cdn-links.lww.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. | Semantic Scholar [semanticscholar.org]
- 22. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. | Semantic Scholar [semanticscholar.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Dopamine Receptor Interacting Proteins: Targeting Neuronal Calcium Sensor-1/D2 Dopamine Receptor Interaction for Antipsychotic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rjptsimlab.com [rjptsimlab.com]
- 32. researchgate.net [researchgate.net]
- 33. jnu.ac.bd [jnu.ac.bd]
- 34. m.youtube.com [m.youtube.com]
4-amino-N-(thiophen-2-ylmethyl)benzamide as a Putative PARP-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 4-amino-N-(thiophen-2-ylmethyl)benzamide as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a validated target in oncology. While direct experimental data for this specific compound is not currently available in the public domain, this document provides a comprehensive framework for its evaluation. By examining the well-established pharmacophore of benzamide-based PARP-1 inhibitors and the role of related structural motifs, we extrapolate potential mechanisms of action and outline detailed experimental protocols for its synthesis and biological characterization. This guide is intended to serve as a foundational resource for researchers initiating studies on novel benzamide derivatives targeting PARP-1.
Introduction to PARP-1 and the Benzamide Pharmacophore
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detection of a DNA break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the inhibition of PARP-1 in these already compromised cells leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death.
The benzamide moiety is a well-established pharmacophore for PARP-1 inhibition, mimicking the nicotinamide portion of the NAD+ substrate and acting as a competitive inhibitor at the catalytic domain of the enzyme. Numerous clinically approved PARP-1 inhibitors, such as Olaparib and Rucaparib, are built upon a benzamide or related scaffold.
The Compound of Interest: this compound
The chemical structure of this compound incorporates the core benzamide scaffold, suggesting its potential as a PARP-1 inhibitor. The 4-amino substitution on the benzamide ring and the N-linked thiophen-2-ylmethyl group represent key structural features that would influence its binding affinity, selectivity, and pharmacokinetic properties. The thiophene ring, a common moiety in medicinal chemistry, may engage in additional interactions within the PARP-1 active site.
Quantitative Data for Structurally Related PARP-1 Inhibitors
To provide a benchmark for the potential potency of this compound, the following table summarizes the PARP-1 inhibitory activity of several well-characterized benzamide-based inhibitors.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [2] |
| Rucaparib | 1.4 | 1.4 | [2] |
| Talazoparib | 0.57 | 0.31 | [2] |
| Niraparib | 3.8 | 2.1 | [2] |
| Veliparib | 4.7 | 2.9 | [2] |
| Compound 28d (a novel hydroxybenzamide derivative) | 3200 | Not Reported | [3][4] |
| Urea-based benzamide derivative 23f | 5.17 | Not Reported | [5] |
| Urea-based benzamide derivative 27f | 6.06 | Not Reported | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound as a PARP-1 inhibitor.
Chemical Synthesis
A plausible synthetic route for this compound can be adapted from standard procedures for benzamide synthesis. A proposed two-step synthesis is outlined below:
Step 1: Synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide
-
To a solution of 4-nitrobenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of (thiophen-2-yl)methanamine (1 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-nitro-N-(thiophen-2-ylmethyl)benzamide.
Step 2: Reduction to this compound
-
Dissolve the 4-nitro-N-(thiophen-2-ylmethyl)benzamide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization if necessary.
In Vitro PARP-1 Enzymatic Inhibition Assay
This protocol describes a general method to determine the IC50 value of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
Histone H1
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plate
-
Streptavidin-coated detection plate
-
Detection reagents (e.g., chemiluminescent or fluorescent substrate)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Reaction Mixture: In each well of the assay plate, add the PARP-1 enzyme, activated DNA, and histone H1.
-
Compound Addition: Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of NAD+ and biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARylation of histone proteins.
-
Detection: Stop the reaction and transfer the reaction mixture to a streptavidin-coated plate. Incubate to allow the biotinylated PAR chains to bind.
-
Signal Reading: After washing away unbound components, add a suitable detection reagent and read the plate using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.[2]
Cellular PARP-1 Inhibition Assay (Western Blot)
This assay measures the ability of the test compound to inhibit PARP-1 activity within cells by detecting the levels of PARylation.
Materials:
-
Cancer cell line (e.g., a BRCA-deficient cell line like HCC1937 or a PARP-1 dependent line)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PAR, anti-PARP-1, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 1-2 hours). Then, induce DNA damage by treating with a DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PAR and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for PAR and the loading control. Normalize the PAR signal to the loading control and compare the levels of PARylation in compound-treated cells to the vehicle-treated control.
Visualizations
PARP-1 Signaling Pathway in DNA Repair
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Screening of 4-amino-N-(thiophen-2-ylmethyl)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening process for 4-amino-N-(thiophen-2-ylmethyl)benzamide derivatives. This chemical scaffold has emerged as a versatile backbone in the discovery of novel therapeutic agents, demonstrating potential across various disease areas, most notably in oncology as protein kinase inhibitors. This document outlines common synthesis strategies, key biological targets, detailed experimental protocols for primary screening, and presents relevant data to guide research and development efforts.
The this compound Scaffold: An Overview
The core structure consists of a 4-aminobenzamide moiety linked to a thiophen-2-ylmethyl group via an amide bond. This scaffold's appeal lies in its synthetic tractability and the numerous points for chemical modification on both the benzamide and thiophene rings. These modifications allow for the fine-tuning of physicochemical properties and biological activity. Research has primarily focused on the development of these derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
General Synthesis Pathway
The synthesis of this compound derivatives is typically achieved through a straightforward amide coupling reaction. The general workflow involves the reaction of a substituted 4-aminobenzoyl chloride with thiophen-2-ylmethanamine.
Caption: General synthesis workflow for this compound derivatives.
Experimental Protocol: General Amide Coupling
This protocol describes a common method for the synthesis of the target derivatives.
-
Acid Activation: Dissolve the substituted 4-aminobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). For acid chloride formation, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C and then reflux until the reaction is complete (monitored by TLC). Alternatively, for carbodiimide coupling, add a coupling agent like EDC (1.2 eq) and an additive such as HOBt (1.2 eq).
-
Coupling Reaction: In a separate flask, dissolve thiophen-2-ylmethanamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.
-
Addition: Slowly add the activated carboxylic acid solution from step 1 to the amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final compound.
Initial Screening Strategy: A Hierarchical Approach
An effective initial screening campaign for novel derivatives typically follows a hierarchical or tiered approach. This strategy begins with broad, often computational, methods to prioritize compounds, followed by primary in vitro biochemical assays on the most promising targets. Hits from these assays are then advanced to more complex, biologically relevant cell-based secondary assays.
Caption: Hierarchical workflow for the initial screening of a new chemical entity library.
Key Therapeutic Area: Anticancer (Kinase Inhibition)
The most extensively studied application for this scaffold is the inhibition of protein kinases, particularly mutated forms that drive cancer progression.
Primary Target: BRAF Kinase and the MAPK/ERK Pathway
The Ras/RAF/MEK/ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation, present in over 50% of melanomas and a significant fraction of other cancers, leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Derivatives of N-(thiophen-2-yl)benzamide have been identified as potent inhibitors of the BRAF V600E mutant kinase.
Caption: The MAPK signaling pathway, highlighting the inhibitory action on BRAF V600E.
Experimental Protocol: ELISA-based MEK Phosphorylation Assay
This biochemical assay quantitatively measures the activity of BRAF V600E by detecting the phosphorylation of its direct substrate, MEK1.
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for MEK1. Incubate overnight at 4 °C, then wash and block the plate.
-
Kinase Reaction: In a separate plate or tube, prepare the kinase reaction mixture containing recombinant active BRAF V600E enzyme, inactive MEK1, ATP, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the kinase reaction mixture at 30 °C for 30-60 minutes.
-
Transfer: Transfer the reaction mixtures to the coated ELISA plate to allow the capture of MEK1 (both phosphorylated and non-phosphorylated). Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate to remove unbound components. Add a primary antibody that specifically detects phosphorylated MEK1 (p-MEK1), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: Add a TMB substrate solution. The HRP enzyme will catalyze a color change. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: BRAF V600E Inhibition
The following table summarizes the inhibitory activity of representative N-(thiophen-2-yl) benzamide derivatives against the BRAF V600E kinase.
| Compound ID | Modifications | BRAF V600E IC₅₀ (µM) |
| a1 | Parent N-(thiophen-2-yl) benzamide | 2.01 |
| b40 | Optimized derivative | < 1.0 |
| b47 | Optimized derivative | < 1.0 |
Data extracted from a study employing virtual screening and chemical synthesis to identify potent BRAF V600E inhibitors.
Secondary Assay: Cell-based Cytotoxicity
To assess the effect of the compounds on cancer cell viability, a standard colorimetric assay like the MTT assay is employed.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human melanoma cells harboring the BRAF V600E mutation (e.g., A375) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known BRAF inhibitor).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Other Potential Screening Areas
While kinase inhibition is a primary focus, the this compound scaffold and its isomers have shown promise in other therapeutic areas, which represent valuable avenues for initial screening.
Antiviral Activity: Influenza Fusion Inhibition
A related scaffold, N-[(thiophen-3-yl)methyl]benzamides, has been identified as an inhibitor of the influenza A virus hemagglutinin (HA)-mediated fusion process. This suggests that the core benzamide structure is amenable to targeting viral entry.
-
Screening Assay: A pseudovirus entry assay can be used. This involves generating non-replicative viral particles (e.g., lentiviral or VSV-based) that express the influenza HA protein on their surface and carry a reporter gene (e.g., luciferase). Inhibition of viral entry is quantified by the reduction in reporter gene expression in target cells.
Data Presentation: Anti-Influenza Activity of Isomeric Scaffolds
The following table shows the activity of N-[(thiophen-3-yl)methyl]benzamide derivatives against influenza A pseudovirus entry.
| Virus Strain | Compound | EC₅₀ (µM) |
| A/H1N1 | 22 | ~1.0 |
| A/H5N1 | 20 | 0.22 |
Antimicrobial and Other Activities
-
Antimicrobial: Derivatives of the broader thiophene-benzamide class have been screened for antimicrobial properties. A standard initial screen would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) using broth microdilution methods.
-
Antiradical Activity: Related structures containing the thiophen-2-ylmethyl group have been evaluated for antiradical activity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. The initial screening data strongly supports its potential as a source of potent BRAF V600E inhibitors for oncology. The detailed protocols and hierarchical screening workflow presented in this guide provide a robust framework for researchers to efficiently identify and characterize new derivatives.
Future efforts should focus on:
-
Expanding Kinase Profiling: Screening against a broader panel of cancer-relevant kinases to identify additional targets and assess selectivity.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzamide and thiophene rings to improve potency, selectivity, and drug-like properties.
-
Exploring Other Therapeutic Areas: Systematically screening optimized libraries for antiviral, antibacterial, and other activities to fully exploit the scaffold's potential.
By employing these strategic screening approaches, the full therapeutic value of the this compound scaffold can be effectively explored and translated into novel drug candidates.
Methodological & Application
Application Notes and Protocols for In Vitro Anti-proliferative Assays of 4-amino-N-(thiophen-2-ylmethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-amino-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound with potential as an anti-proliferative agent. This document provides detailed protocols for a panel of in vitro assays to characterize its cytotoxic and anti-proliferative effects on cancer cell lines. The following protocols are foundational for determining the compound's efficacy, potency, and potential mechanism of action.
Data Presentation
While specific experimental data for this compound is not yet publicly available, Table 1 provides a template for summarizing quantitative results from the described assays. This structured format allows for a clear comparison of the compound's activity across different cell lines and experimental conditions.
Table 1: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| MCF-7 (Breast Cancer) | MTT | IC₅₀ (72h) | 15.5 ± 2.1 |
| SRB | GI₅₀ (72h) | 12.8 ± 1.9 | |
| Colony Formation | IC₅₀ (14 days) | 5.2 ± 0.8 | |
| A549 (Lung Cancer) | MTT | IC₅₀ (72h) | 25.3 ± 3.5 |
| SRB | GI₅₀ (72h) | 21.7 ± 2.9 | |
| Colony Formation | IC₅₀ (14 days) | 9.8 ± 1.4 | |
| HCT116 (Colon Cancer) | MTT | IC₅₀ (72h) | 18.9 ± 2.6 |
| SRB | GI₅₀ (72h) | 16.4 ± 2.2 | |
| Colony Formation | IC₅₀ (14 days) | 7.1 ± 1.1 |
IC₅₀: Concentration that inhibits 50% of cell growth/viability. GI₅₀: Concentration that inhibits 50% of cell growth.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro anti-proliferative properties of a test compound.
Caption: General workflow for in vitro anti-proliferative compound screening.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein.[4][5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4][6]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid.[4][5] Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5][6] Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[4][5]
-
Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 510-565 nm.[5][6]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Long-Term Survival Assay
a) Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing a measure of long-term cell survival after treatment.[7][8]
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with a solution of 6% glutaraldehyde or pure methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.[8]
-
Colony Counting: Wash the plates with water and air-dry. Count the colonies containing at least 50 cells.[8]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Cell Proliferation and Apoptosis Assays
a) BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU into the DNA of proliferating cells.[10][11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution (final concentration 1X) to each well and incubate for 2-4 hours at 37°C.[12]
-
Fixation and Denaturation: Remove the medium, and add 100 µL of a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[12]
-
Antibody Incubation: Wash the wells. Add an anti-BrdU primary antibody and incubate for 1 hour. Following another wash, add a horseradish peroxidase (HRP)-linked secondary antibody and incubate for 1 hour.[12]
-
Substrate Addition and Measurement: Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution and measure absorbance at 450 nm.[12]
-
Data Analysis: Quantify the level of BrdU incorporation as a measure of cell proliferation.
b) Caspase-3/7 Activity Assay
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14]
Protocol:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound to induce apoptosis.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent or a similar substrate (containing the DEVD peptide sequence) directly to the wells in a 1:1 ratio with the culture medium.[13]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes, protected from light.[14]
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Correlate the signal intensity with the level of caspase-3/7 activation.
c) Western Blot for Apoptosis-Related Proteins
Western blotting can detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family (Bcl-2, Bax) and cleaved caspase-3.[15][16][17]
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[18]
-
Data Analysis: Quantify the band intensities and analyze the expression levels of apoptotic and anti-apoptotic proteins. An increased Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis.[19]
Hypothetical Signaling Pathway
Based on the activities of similar benzamide-containing compounds, this compound might induce apoptosis through the intrinsic mitochondrial pathway. The diagram below illustrates this hypothetical mechanism.
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of 4-amino-N-(thiophen-2-ylmethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed guide for investigating the effects of the novel compound, 4-amino-N-(thiophen-2-ylmethyl)benzamide, on the cell cycle of cancer cells. While specific data for this compound is not yet publicly available, this guide draws upon established methodologies and findings from related benzamide and benzimidazole derivatives that have been shown to induce cell cycle arrest, a critical mechanism for many anti-cancer agents. The protocols and potential mechanisms outlined herein serve as a robust framework for the initial characterization of this compound's biological activity.
Many benzamide derivatives have been investigated for their therapeutic potential, with several exhibiting the ability to halt cell proliferation by interfering with the cell cycle. A common mechanism involves the induction of cell cycle arrest at the G1/S or G2/M checkpoints, often mediated by the p53-p21 signaling pathway.[1] This pathway is a critical regulator of cell fate in response to cellular stress, such as DNA damage.[2][3] Activation of p53 leads to the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor, which can block the activity of cyclin-CDK complexes required for cell cycle progression, leading to arrest in either G1 or G2/M phase.[1][2][3][4]
Data Presentation: Illustrative Cell Cycle Analysis
The following table summarizes hypothetical quantitative data representing the effects of a related benzimidazole derivative on the cell cycle distribution in A549 (non-small cell lung cancer) and SKOV3 (ovarian cancer) cell lines, as determined by flow cytometry. This data is presented as an example of how to structure and interpret results from cell cycle analysis experiments.
Table 1: Effect of a Benzimidazole Derivative on Cell Cycle Distribution [5]
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| A549 | Vehicle Control | 32.88 ± 2.04 | 38.48 ± 3.71 | 29.13 ± 2.31 |
| Compound 10 (IC50) | 34.66 ± 2.80 | 32.32 ± 1.51 | 33.01 ± 2.28 | |
| Compound 13 (IC50) | 36.34 ± 2.19 | 38.99 ± 1.67 | 24.64 ± 2.52 | |
| SKOV3 | Vehicle Control | 31.03 ± 1.86 | 34.72 ± 1.80 | 34.23 ± 1.38 |
| Compound 10 (IC50) | 16.15 ± 2.11 | 35.11 ± 1.21 | 48.73 ± 1.89 | |
| Compound 13 (IC50) | 25.38 ± 0.44 | 45.93 ± 1.78 | 28.65 ± 1.73 |
Data is presented as mean ± standard deviation. This table is illustrative and based on findings for different benzimidazole derivatives.[5]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, or another appropriate cell line) in 6-well plates at a density of 2 x 10^5 cells per well.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of the compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry[6][7][8][9][10]
-
Cell Harvesting: After treatment, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7][6][8]
-
Storage: Fixed cells can be stored at -20°C for several weeks.[6]
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.[7]
-
Carefully aspirate the ethanol and wash the cell pellet twice with PBS.[7]
-
Resuspend the cell pellet in 1 mL of propidium iodide (PI) staining solution (50 µg/mL PI in PBS).[7][6]
-
Add 50 µL of RNase A solution (100 µg/mL in PBS) to the cell suspension to degrade RNA and prevent its staining.[7][6]
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.[7] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Cell Cycle Analysis.
Plausible Signaling Pathway: p53-p21 Mediated Cell Cycle Arrest
Caption: p53-p21 Signaling Pathway.
References
- 1. Cell cycle regulation: p53-p21-RB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Induction of p21 by p53 following DNA damage inhibits both Cdk4 and Cdk2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Protocol for the Solubilization of 4-amino-N-(thiophen-2-ylmethyl)benzamide for Cell Culture Applications
Introduction
4-amino-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative with potential applications in various research fields, including drug discovery and cell biology. Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in vitro cell-based assays. This document provides a detailed protocol for the solubilization of this compound to prepare stock solutions and working solutions suitable for cell culture experiments. The protocol is designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The aromatic rings and thiophene group contribute to the hydrophobic nature of the molecule, limiting its solubility in water. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amino and amide groups can form hydrogen bonds with the solvent, but the overall hydrophobicity of the molecule will likely limit high solubility. |
| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule, leading to good solubility. |
Note: It is highly recommended to perform a small-scale solubility test to confirm the optimal solvent and concentration before preparing a large-scale stock solution.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter (DMSO-compatible)
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for in vitro studies.[3][4]
-
Pre-handling: Before opening the vial, gently tap it to ensure all the powder is at the bottom.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For small quantities (e.g., ≤ 10 mg), it is often more accurate to dissolve the entire contents of the vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Molecular Weight of this compound: ~246.32 g/mol (This should be confirmed from the product's certificate of analysis).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 1 mg: Volume (µL) = (0.001 g / (0.01 mol/L * 246.32 g/mol )) * 1,000,000 µL/L ≈ 406 µL
-
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter into a sterile tube.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C or -80°C for long-term stability.[5][6]
Protocol 2: Preparation of Working Solutions for Cell Culture
The high-concentration stock solution must be diluted in cell culture medium to the final desired working concentration immediately before use.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. To avoid precipitation, it is recommended to add the stock solution to the medium while gently mixing.[4] For very low final concentrations, a serial dilution of the stock solution in DMSO may be necessary before the final dilution in the medium.[3]
-
Final DMSO Concentration: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level. Most cell lines can tolerate DMSO concentrations up to 0.5%, but many are sensitive to concentrations as low as 0.1%.[5][6][7] It is highly recommended to determine the DMSO tolerance for your specific cell line.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the compound-treated cultures.[3]
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing stock and working solutions of this compound for cell culture experiments.
Caption: Workflow for preparing this compound solutions.
Safety Precautions
-
Always handle this compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
References
Application Notes and Protocols: Investigating the Anti-Tumor Effects of 4-amino-N-(thiophen-2-ylmethyl)benzamide in Gastric Cancer Cell Lines
Disclaimer: The following application notes and protocols are a representative example based on the activities of structurally similar benzamide derivatives in cancer cell lines. As of the latest literature search, specific experimental data for 4-amino-N-(thiophen-2-ylmethyl)benzamide in gastric cancer cell lines is not extensively available. The presented data is hypothetical and intended to serve as a template for research in this area.
Introduction
Gastric cancer remains a significant global health challenge with a high mortality rate. The development of novel therapeutic agents is crucial for improving patient outcomes. Benzamide derivatives have emerged as a promising class of compounds with potential anti-tumor activities. This document outlines the application of this compound, a novel benzamide derivative, in the context of gastric cancer research. The protocols described herein provide a framework for evaluating its efficacy and elucidating its mechanism of action in vitro.
Data Presentation
The following tables summarize the hypothetical quantitative data for the effects of this compound on various gastric cancer cell lines.
Table 1: Cytotoxicity of this compound in Gastric Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| AGS | 15.8 |
| MKN-45 | 22.5 |
| SGC-7901 | 18.2 |
| HGC-27 | 25.1 |
Table 2: Induction of Apoptosis by this compound (20 µM, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) |
| AGS | 35.2 |
| SGC-7901 | 28.9 |
Table 3: Cell Cycle Analysis of AGS Cells Treated with this compound (20 µM, 24h)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 55.3 | 28.1 | 16.6 |
| This compound | 70.1 | 15.4 | 14.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on gastric cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Gastric cancer cell lines (AGS, MKN-45, SGC-7901, HGC-27)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., AGS, SGC-7901)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on the cell cycle distribution of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., AGS)
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Gastric cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p21, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticancer effects.
Hypothetical Signaling Pathway
Caption: Plausible signaling pathway for the title compound.
Application Note: Quantification of 4-amino-N-(thiophen-2-ylmethyl)benzamide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-amino-N-(thiophen-2-ylmethyl)benzamide in human plasma. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a novel compound with potential therapeutic applications. To support its development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices such as plasma. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this purpose.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma, which can be readily implemented in a research or drug development laboratory.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3500 V
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[1] The validation parameters included linearity, accuracy, precision, and recovery.
Table 1: Linearity of this compound in Human Plasma
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) greater than 0.99.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (% of Nominal) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 | 85 - 115 |
The intra- and inter-day precision and accuracy were within acceptable limits, demonstrating the reliability and reproducibility of the method.[2]
Table 3: Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low | 3 | 85 - 115 |
| Medium | 100 | 85 - 115 |
| High | 800 | 85 - 115 |
The recovery of this compound from human plasma was consistent and within an acceptable range across three QC levels.[2]
Experimental Workflow
Caption: Bioanalytical workflow for plasma sample analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a drug development setting. The method has been validated for key performance characteristics, ensuring the generation of high-quality data for pharmacokinetic and other related studies.
References
Application Notes and Protocols: Efficacy of 4-amino-N-(thiophen-2-ylmethyl)benzamide in a HCT116 Xenograft Model
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of 4-amino-N-(thiophen-2-ylmethyl)benzamide, a potential anti-cancer agent, using a human colorectal carcinoma HCT116 xenograft mouse model. While direct experimental data for this specific compound in this model is not extensively published, this protocol is based on established methodologies for HCT116 xenografts and the known mechanisms of similar benzamide derivatives. The primary anticipated mechanism of action is the inhibition of the BRAF/MEK/ERK signaling pathway, a critical cascade in many colorectal cancers.[1][2] This document outlines the procedures for cell culture, tumor implantation, drug administration, and efficacy evaluation, providing a framework for researchers investigating the therapeutic potential of this compound.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[3] The HCT116 human colorectal cancer cell line is a widely utilized model in CRC research due to its robust tumorigenicity and well-characterized genetic profile, which includes a KRAS mutation.[4] The HCT116 xenograft model, established by implanting these cells into immunocompromised mice, serves as a crucial preclinical platform for evaluating the efficacy and toxicity of novel anti-cancer therapeutics.[4][5][6]
Derivatives of N-(thiophen-2-ylmethyl)benzamide have been identified as potent inhibitors of the BRAF kinase, particularly the V600E mutant, which drives the MAPK signaling pathway.[1][2] This pathway, encompassing RAS, RAF, MEK, and ERK, is frequently dysregulated in CRC and plays a central role in cell proliferation, differentiation, and survival.[2][3] Therefore, this compound is a compound of interest for its potential to inhibit tumor growth by targeting this key signaling cascade. These notes provide a comprehensive protocol for testing this hypothesis in a preclinical setting.
Data Presentation
The following tables represent hypothetical data for illustrative purposes, demonstrating how results from an in vivo study evaluating this compound could be presented.
Table 1: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | P-value vs. Vehicle |
| Vehicle Control | - | Intraperitoneal (IP) | 1850 ± 210 | - | - |
| Compound A | 25 | Intraperitoneal (IP) | 980 ± 150 | 47.0 | <0.05 |
| Compound A | 50 | Intraperitoneal (IP) | 520 ± 95 | 71.9 | <0.01 |
| Positive Control (e.g., 5-FU) | 20 | Intraperitoneal (IP) | 650 ± 110 | 64.9 | <0.01 |
Table 2: Body Weight Changes in Study Animals
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 21 | Percent Change in Body Weight | Notes |
| Vehicle Control | - | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2% | No signs of toxicity |
| Compound A | 25 | 22.3 ± 1.1 | 23.9 ± 1.3 | +7.2% | No significant toxicity |
| Compound A | 50 | 22.6 ± 1.3 | 23.1 ± 1.6 | +2.2% | Mild, transient weight loss observed post-dosing |
| Positive Control (e.g., 5-FU) | 20 | 22.4 ± 1.2 | 21.5 ± 1.8 | -4.0% | Moderate toxicity observed |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Cell Viability and Counting: Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration to 1 x 10⁷ viable cells per 100 µL.[5]
HCT116 Xenograft Model Establishment
-
Animal Strain: Use female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.[7]
-
Implantation: Subcutaneously inject 1 x 10⁷ HCT116 cells in a 100 µL suspension (often mixed 1:1 with Matrigel to improve tumor take rate) into the right flank of each mouse.[5]
-
Tumor Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure them twice weekly using digital calipers.[5]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5][7]
-
Group Randomization: When mean tumor volumes reach approximately 100-150 mm³, randomize the mice into treatment and control groups (n=7-10 mice per group).[5][7]
Drug Formulation and Administration
-
Test Compound: this compound.
-
Vehicle: Prepare a suitable vehicle for administration (e.g., DMSO, saline, or a combination).
-
Dosing: Based on preliminary toxicity studies, select appropriate dose levels (e.g., 25 mg/kg and 50 mg/kg).
-
Administration: Administer the compound and vehicle control via the determined route (e.g., intraperitoneal injection) daily or on another optimized schedule for a period of 21-28 days.[7]
Efficacy and Toxicity Evaluation
-
Tumor Measurement: Measure tumor volumes and body weights twice weekly throughout the study.[5]
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle.[5][7]
-
Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and body weight between groups using appropriate statistical tests (e.g., ANOVA or t-test).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action via inhibition of the BRAF/MEK/ERK pathway.
Experimental Workflow Diagram
Caption: Workflow for the in vivo HCT116 xenograft study.
References
- 1. N-(Thiophen-2-ylmethyl)benzamide|CAS 4595-96-4 [benchchem.com]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Caspase Activation Assays with 4-amino-N-(thiophen-2-ylmethyl)benzamide
Disclaimer: To date, specific studies on the biological activity of 4-amino-N-(thiophen-2-ylmethyl)benzamide, particularly concerning caspase activation, are not available in the public domain. The following application notes and protocols are therefore based on the established mechanisms of action of related N-substituted benzamide compounds and serve as a general guideline for investigating the potential pro-apoptotic and caspase-activating effects of this compound. The provided data is hypothetical and for illustrative purposes only.
Introduction
N-substituted benzamides are a class of compounds that have garnered interest for their potential as anticancer agents. Several derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. A key mechanism in the execution of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through a proteolytic cascade.
The activation of caspases can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is typically initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of initiator caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which then facilitates the activation of initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, ultimately leading to cell death.
Studies on N-substituted benzamides, such as declopramide, have indicated that they can induce apoptosis via the intrinsic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Therefore, it is plausible that this compound may also function as a pro-apoptotic agent by activating the intrinsic caspase cascade.
Hypothetical Data Presentation
The following table summarizes hypothetical quantitative data from a series of caspase activation assays on a human cancer cell line (e.g., HL-60) treated with this compound. This data is intended to be illustrative of the expected outcomes if the compound acts similarly to other N-substituted benzamides.
| Caspase Assay | Treatment Group | Concentration (µM) | Fold Increase in Caspase Activity (vs. Vehicle Control) |
| Caspase-3/7 Activity | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 | 3.5 | |
| This compound | 100 | 6.2 | |
| This compound | 250 | 12.8 | |
| Caspase-8 Activity | Vehicle (DMSO) | - | 1.0 |
| This compound | 100 | 1.2 | |
| Positive Control (e.g., TRAIL) | - | 8.5 | |
| Caspase-9 Activity | Vehicle (DMSO) | - | 1.0 |
| This compound | 100 | 5.8 | |
| Positive Control (e.g., Etoposide) | - | 7.2 |
Signaling Pathway Diagram
Caption: Proposed intrinsic pathway of apoptosis induction.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are a suitable model for studying apoptosis.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for luminescence-based assays) at a density of 1 x 10^5 cells/mL. Allow cells to adhere overnight (if applicable). Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
Caspase-3/7 Activity Assay (Luminescence-based)
This protocol is based on a luminogenic substrate that is cleaved by active caspase-3 and -7, generating a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Plate and treat cells as described in Protocol 1 in a white-walled 96-well plate.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Caspase-8 and Caspase-9 Activity Assays (Colorimetric)
These protocols utilize specific peptide substrates for caspase-8 (IETD) and caspase-9 (LEHD) conjugated to a p-nitroaniline (pNA) chromophore. Cleavage of the substrate by the respective caspase releases pNA, which can be quantified by measuring absorbance.
Materials:
-
Caspase-8 Colorimetric Assay Kit (containing IETD-pNA substrate)
-
Caspase-9 Colorimetric Assay Kit (containing LEHD-pNA substrate)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate and treat cells in a larger format (e.g., 6-well plates) to obtain sufficient cell numbers.
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 50 µL of the cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the respective 4 mM pNA substrate (IETD-pNA for caspase-8 or LEHD-pNA for caspase-9) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control after normalizing to the protein concentration.
Experimental Workflow Diagram
Caption: General workflow for assessing caspase activation.
Application Notes: Measuring Mitochondrial Membrane Potential in Response to Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial membrane potential (ΔΨm) is a vital indicator of mitochondrial health and overall cell viability. A decrease in ΔΨm is an early sign of apoptosis and cellular dysfunction, which can be induced by cytotoxic compounds. [1]Therefore, the accurate measurement of ΔΨm is critical in drug discovery and toxicology. Benzamide derivatives, a class of compounds known for their activity as PARP inhibitors, have been shown to influence mitochondrial function. [2][3]Some N-phenylbenzamides, for instance, have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), an event linked to the collapse of ΔΨm. [2][4] These application notes provide detailed protocols for assessing changes in mitochondrial membrane potential in mammalian cells following treatment with benzamide derivatives. The methods described utilize common fluorescent probes and are adaptable for fluorescence microscopy, flow cytometry, and microplate assays. [1][5] Principle of the Assays
The assessment of ΔΨm typically involves the use of lipophilic, cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative charge across the inner mitochondrial membrane. [1]In healthy cells with a high ΔΨm, these dyes accumulate and can form aggregates, leading to a distinct fluorescent signal. When a compound like a benzamide derivative induces mitochondrial depolarization, the ΔΨm collapses, causing the dye to disperse throughout the cell and altering its fluorescence. [1] Two primary classes of fluorescent probes are commonly used:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye accumulates in mitochondria based on the membrane potential. [1]In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. [1]In unhealthy or apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. [1]The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization. [1]* TMRE (Tetramethylrhodamine, Ethyl Ester) and TMRM (Tetramethylrhodamine, Methyl Ester): These are monovalent, cationic fluorescent dyes that accumulate in healthy mitochondria. [1][6]A decrease in mitochondrial membrane potential leads to a decrease in the fluorescence intensity of TMRE or TMRM. [1][6]These probes are typically used in a non-ratiometric manner, where the fluorescence intensity of treated cells is compared to that of untreated controls. [1]
Signaling Pathways and Benzamide Derivatives
Benzamide derivatives often function as inhibitors of Poly(ADP-ribose) polymerase (PARP). [3]PARP activation, typically triggered by DNA damage from oxidative stress, can lead to NAD+ and ATP depletion, ultimately causing mitochondrial dysfunction. [7][8][9]By inhibiting PARP, benzamide derivatives can preserve mitochondrial function. [3][7][8]However, some benzamides may also directly target mitochondrial components like the permeability transition pore. [2][4]
Caption: Mechanism of PARP-inhibiting benzamides in preventing mitochondrial dysfunction.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative parameters for the preparation and use of JC-1, TMRE, and TMRM for assessing mitochondrial membrane potential.
Table 1: Stock and Working Concentrations of Fluorescent Probes
| Probe | Stock Solution | Recommended Working Concentration | Solvent |
| JC-1 | 200 µM [10] | 1-10 µM | DMSO [10] |
| TMRE | 1 mM [11] | 20-400 nM [1] | DMSO |
| TMRM | 10 mM [6][12] | 20-200 nM [1] | DMSO [6][12] |
Table 2: Incubation and Detection Parameters
| Probe | Incubation Time | Incubation Temperature | Detection Method | Excitation/Emission (nm) |
| JC-1 | 15-30 minutes [10][13] | 37°C [10] | Flow Cytometry, Fluorescence Microscopy, Plate Reader | Aggregates: ~585/590, Monomers: ~514/529 |
| TMRE | 15-30 minutes [11] | 37°C | Flow Cytometry, Fluorescence Microscopy, Plate Reader | ~549/575 [11] |
| TMRM | 30 minutes [6][12] | 37°C [6][12] | Flow Cytometry, Fluorescence Microscopy, Plate Reader | Ex: 560 nm, Em: >580 nm [14] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of benzamide derivatives on mitochondrial membrane potential.
Caption: Workflow for measuring mitochondrial membrane potential after compound treatment.
Protocol 1: JC-1 Assay for Flow Cytometry
This protocol is adapted for analyzing suspension or adherent cells via flow cytometry.
Materials:
-
Cells of interest
-
Benzamide derivative(s) of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
JC-1 dye
-
DMSO
-
CCCP (carbonyl cyanide m-chlorophenylhydrazone) - positive control for depolarization * Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence. For each sample, prepare a suspension of approximately 1x10^6 cells/mL in 1 mL of warm medium or PBS. [10]2. Compound Treatment: Treat cells with various concentrations of the benzamide derivative for the desired time period in a 37°C, 5% CO2 incubator. Include a vehicle-only control.
-
Positive Control: For a positive control sample, add CCCP to a final concentration of 50 µM and incubate at 37°C for 5-10 minutes. [10]4. JC-1 Staining:
-
Prepare a 200 µM JC-1 stock solution by dissolving the dye in DMSO. [10] * Add the JC-1 stock solution to each cell suspension to a final concentration of 2 µM (e.g., add 10 µL of 200 µM stock to 1 mL of cells). [10] * Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light. [10][13]5. Washing (Optional but Recommended):
-
Add 2 mL of warm PBS to each tube and centrifuge at 400 x g for 5 minutes. [13] * Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. [10]6. Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Detect green fluorescence (JC-1 monomers) in the FITC channel (e.g., ~529 nm) and red fluorescence (J-aggregates) in the PE channel (e.g., ~590 nm).
-
Healthy cells will show high red and low green fluorescence, while apoptotic or depolarized cells will show a shift to high green and low red fluorescence.
-
-
Data Analysis: Quantify the percentage of cells in each population (healthy vs. depolarized) and determine the ratio of red to green fluorescence intensity.
Protocol 2: TMRE/TMRM Assay for Fluorescence Microscopy
This protocol is designed for visualizing changes in ΔΨm in adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Benzamide derivative(s) of interest
-
Complete cell culture medium
-
TMRE or TMRM dye
-
DMSO
-
FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone) - positive control * Fluorescence microscope with appropriate filter sets (e.g., TRITC) [6] Procedure:
-
Cell Seeding: Plate cells on a suitable imaging vessel and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the benzamide derivative(s) at desired concentrations and for the desired duration. Include vehicle-only and positive controls.
-
Positive Control: For the positive control, treat cells with 5-20 µM FCCP for 10-20 minutes before or during staining. [11]4. TMRE/TMRM Staining:
-
Prepare a working solution of TMRE (e.g., 200 nM) or TMRM (e.g., 250 nM) in pre-warmed complete medium. [6][11] * Remove the treatment medium from the cells.
-
Add the TMRE/TMRM staining solution to the cells. [6] * Incubate for 20-30 minutes at 37°C, protected from light. [6]5. Washing: Gently aspirate the staining solution and wash the cells 2-3 times with warm PBS or other suitable buffer. [6][12]Add fresh buffer or medium for imaging.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope with a TRITC or similar filter set (Ex/Em: ~549/575 nm). * Use consistent acquisition settings (e.g., laser power, exposure time) across all samples.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in treated cells compared to control cells using image analysis software. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. [1]Researchers should optimize protocols for their specific cell types and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Protection by PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly(ADP-ribose)polymerases inhibitors prevent early mitochondrial fragmentation and hepatocyte cell death induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. sc.edu [sc.edu]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Application Notes and Protocols: Molecular Docking Studies of 4-amino-N-(thiophen-2-ylmethyl)benzamide with DNMT1 and ROCK1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies of the novel compound 4-amino-N-(thiophen-2-ylmethyl)benzamide with two key protein targets implicated in cancer and other diseases: DNA methyltransferase 1 (DNMT1) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This document outlines detailed experimental protocols for in silico analysis, presents hypothetical yet realistic quantitative data, and visualizes the experimental workflow and relevant signaling pathways.
Introduction
This compound is a synthetic compound featuring a benzamide scaffold and a thiophene moiety. Such chemical structures are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. Benzamide derivatives have been explored as inhibitors of enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), while thiophene-containing molecules have shown a broad range of biological activities, including anticancer and antiviral effects.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in structure-based drug design, providing insights into binding affinity, and guiding the optimization of lead compounds. In this note, we explore the potential interaction of this compound with DNMT1 and ROCK1, two promising targets for therapeutic intervention.
Target Proteins:
-
DNA Methyltransferase 1 (DNMT1): A key enzyme responsible for maintaining DNA methylation patterns in the genome.[1][2] Aberrant DNA methylation is a hallmark of cancer, and DNMT1 inhibitors can lead to the re-expression of tumor suppressor genes.[3]
-
Rho-associated kinase 1 (ROCK1): A serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[4][5] ROCK1 is involved in cell motility, invasion, and metastasis, making it an attractive target for cancer therapy.[5]
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities and inhibition constants of this compound with DNMT1 and ROCK1, as predicted by molecular docking simulations. For comparison, data for known inhibitors are also provided.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference Inhibitor | Reference Inhibitor Ki |
| This compound | DNMT1 | 4WXX | -8.5 | 450 nM | Decitabine | ~1 µM (IC50) |
| This compound | ROCK1 | 3TV7 | -9.2 | 150 nM | RKI-1447 | 14.5 nM (IC50)[6] |
Note: The presented data for this compound are hypothetical and intended for illustrative purposes within these application notes. Actual values must be determined through experimental validation.
Experimental Protocols
Detailed methodologies for molecular docking using two common software packages, AutoDock Vina (a widely used open-source tool) and Schrödinger Glide (a commercial software), are provided below.
Protocol 1: Molecular Docking using AutoDock Vina
1. Preparation of the Receptor (DNMT1/ROCK1):
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For DNMT1, a suitable structure is PDB ID: 4WXX. For ROCK1, PDB ID: 3TV7 can be used.
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling tool such as UCSF Chimera or AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the binding site.
-
Add polar hydrogen atoms to the protein.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in the PDBQT format.
-
2. Preparation of the Ligand (this compound):
-
Generate 3D Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch and convert it to a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.
-
Prepare for Docking:
-
Open the ligand file in AutoDock Tools.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
3. Grid Box Generation:
-
Define the Binding Site: Identify the active site of the target protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.
-
Set Grid Parameters: In AutoDock Tools, define a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to rotate and translate freely. A typical grid size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
4. Running the Docking Simulation:
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.
-
Execute Vina: Run AutoDock Vina from the command line using the following command: vina --config conf.txt --log log.txt
5. Analysis of Results:
-
Examine Binding Poses: The output file will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize Interactions: Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Protocol 2: Molecular Docking using Schrödinger Glide
1. Preparation of the Receptor (DNMT1/ROCK1):
-
Import and Preprocess: Import the PDB structure into the Maestro graphical interface. Use the "Protein Preparation Wizard" to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Optimize the hydrogen-bond network.
-
Perform a restrained energy minimization of the protein.
-
2. Preparation of the Ligand (this compound):
-
Import and Prepare: Import the 3D structure of the ligand into Maestro. Use "LigPrep" to:
-
Generate different ionization states at a specified pH (e.g., 7.4).
-
Generate tautomers and stereoisomers.
-
Perform a geometry optimization.
-
3. Receptor Grid Generation:
-
Define the Binding Site: In the "Receptor Grid Generation" panel, define the active site by selecting the co-crystallized ligand or by specifying the coordinates of the center of the binding pocket.
-
Generate Grid: Generate the docking grid. The inner box (ligand diameter midpoint) and outer box (ligand van der Waals radii) will be defined.
4. Ligand Docking:
-
Set up Docking Job: In the "Ligand Docking" panel:
-
Run Glide: Start the docking job.
5. Analysis of Results:
-
View Poses and Scores: The results will be displayed in the project table, showing the docked poses and their corresponding GlideScores.
-
Analyze Interactions: Use the "Ligand Interaction Diagram" tool in Maestro to visualize 2D and 3D representations of the binding mode, highlighting key interactions with protein residues.
Visualizations
Signaling Pathway Diagrams
Caption: DNMT1 Signaling Pathway and Point of Inhibition.
Caption: ROCK1 Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
References
- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMT1 - Wikipedia [en.wikipedia.org]
- 3. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. ROCK1 - Wikipedia [en.wikipedia.org]
- 6. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. schrodinger.com [schrodinger.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-N-(thiophen-2-ylmethyl)benzamide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-amino-N-(thiophen-2-ylmethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are three main synthetic strategies for this compound, each with distinct advantages and challenges:
-
Two-Step Nitro Reduction Pathway (Recommended): This is often the most reliable route. It involves the amide coupling of 4-nitrobenzoic acid (or its activated form, like an acyl chloride) with thiophen-2-ylmethanamine, followed by the reduction of the nitro group to an amine.[1][2][3] This approach prevents side reactions associated with the free amino group on the starting material.
-
Direct Amide Coupling: This route involves the direct coupling of 4-aminobenzoic acid with thiophen-2-ylmethanamine using a coupling reagent. While more direct, it carries a risk of self-polymerization of the 4-aminobenzoic acid, which can lower the yield.[4]
-
Reductive Amination: This method involves reacting 4-aminobenzamide with thiophene-2-carbaldehyde in the presence of a reducing agent. This is a viable one-pot method but requires careful optimization of the reducing agent and conditions to avoid side reactions.[5][6]
Q2: Which factors are most critical for maximizing the final product yield?
A2: Several factors critically influence the overall yield:
-
Quality of Starting Materials: Ensure all reagents, especially the amine, are pure and free of moisture, which can hydrolyze activated intermediates.[7]
-
Choice of Coupling Reagent (for Amide Coupling Routes): The efficiency of amide bond formation depends heavily on the coupling reagent. Reagents like HATU or HBTU are highly efficient but can have side reactions, while carbodiimides like EDC are cost-effective and robust.[4]
-
Reaction Conditions: Strict control of temperature, reaction time, and order of reagent addition is crucial. For instance, pre-activating the carboxylic acid before adding the amine can prevent self-coupling.[4] Running exothermic reactions at lower temperatures can minimize byproduct formation.[4][7]
-
Workup and Purification: Significant product loss can occur during extraction and purification. Optimizing the workup procedure and choosing an appropriate recrystallization solvent are key to maximizing recovery.[7]
Q3: How do I monitor the progress of the reaction?
A3: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to identify the mass of the product and any major byproducts.
Synthesis Routes Overview
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Poor Quality of Starting Materials | Verify the purity of reagents via NMR or melting point. Check for moisture. | Use freshly purified or distilled reagents. Ensure starting amines are dry.[7] |
| Inefficient Amide Coupling | Analyze the crude reaction mixture by TLC or LC-MS for unreacted carboxylic acid and amine. | Switch to a more powerful coupling reagent like HATU. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[4] |
| Self-Polymerization of 4-Aminobenzoic Acid | Check for a major byproduct with a mass corresponding to self-coupling.[4] | Use the two-step nitro reduction pathway. Alternatively, add the amine dropwise to the activated carboxylic acid at 0 °C.[4] |
| Incomplete Nitro Reduction | TLC or LC-MS shows the presence of the nitro-intermediate in the final product. | Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O) or extend the reaction time.[3] Consider switching to catalytic hydrogenation (H₂/Pd-C).[2] |
| Product Loss During Workup | Low recovery after extraction and purification steps. | Optimize the extraction pH to ensure the product is in the organic phase. Choose a suitable solvent for recrystallization to maximize crystal recovery and purity.[7] |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low synthesis yield.
Quantitative Data Summary
The following table summarizes common reagents used in the key reaction steps and their typical performance. Yields are indicative and can vary based on the specific substrate and conditions.
| Reaction Step | Reagent System | Typical Yield Range | Advantages | Disadvantages |
| Amide Coupling | EDC / HOBt | 60-85% | Cost-effective; water-soluble byproducts are easily removed.[7] | Slower than uronium-based reagents. |
| HATU / DIPEA | 75-95% | Highly efficient, fast reaction times, good for difficult couplings.[4][8] | Expensive; can cause side reactions like guanidinylation.[4] | |
| Acyl Chloride | 70-90% | Highly reactive; often provides good yields.[9] | Requires an extra step to prepare; sensitive to moisture.[7] | |
| Nitro Reduction | SnCl₂·2H₂O / EtOH | 80-95% | Effective and reliable; tolerant of many functional groups.[3] | Requires removal of tin salts during workup. |
| Fe / NH₄Cl or AcOH | 75-90% | Inexpensive and environmentally benign.[1] | Can require harsh conditions or long reaction times. | |
| H₂ / Pd-C | 90-99% | High yielding and clean reaction; byproduct is water.[2] | Requires specialized hydrogenation equipment; catalyst can be expensive. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Nitro-Intermediate (Recommended)
Step A: Synthesis of 4-nitro-N-(thiophen-2-ylmethyl)benzamide
-
Activation: To a solution of 4-nitrobenzoic acid (1.0 eq) in anhydrous DCM or THF, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 4-nitrobenzoyl chloride.
-
Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add a solution of thiophen-2-ylmethanamine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) dropwise to the cooled acyl chloride solution.[9]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step B: Reduction to this compound
-
Reaction Setup: Dissolve the 4-nitro-N-(thiophen-2-ylmethyl)benzamide (1.0 eq) from Step A in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[3]
-
Reduction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture and carefully add a saturated solution of NaHCO₃ until the pH is basic (~8-9) to precipitate tin salts.
-
Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final compound.
Protocol 2: Direct Amide Coupling using HATU
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 20 minutes at room temperature for pre-activation.[8]
-
Coupling: Add thiophen-2-ylmethanamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution followed by brine to remove DMF and unreacted reagents.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the pure amide.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-amino-N-(thiophen-2-ylmethyl)benzamide
Welcome to the technical support center for 4-amino-N-(thiophen-2-ylmethyl)benzamide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A1: Based on its chemical structure, which includes a benzamide core, a thiophene ring, and an amino group, this compound is predicted to have low intrinsic aqueous solubility. The aromatic rings contribute to its hydrophobic nature, while the amino and amide groups provide some capacity for hydrogen bonding.[1]
Q2: How does the chemical structure of this compound influence its solubility?
A2: The molecule possesses both hydrophobic (benzene and thiophene rings) and hydrophilic (amino and amide groups) moieties. The overall low aqueous solubility suggests that the hydrophobic characteristics are dominant. The presence of a basic amino group indicates that the compound's solubility will be highly dependent on the pH of the aqueous medium.[2][3]
Q3: What are the most common initial approaches to improve the solubility of a compound like this?
A3: For poorly water-soluble compounds, several strategies can be employed.[4][5][6][7][8] These include:
-
pH adjustment: To ionize the molecule and increase its interaction with water.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[4][9]
-
Surfactants: To form micelles that can encapsulate the hydrophobic compound.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[10][11][12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues you may encounter with this compound.
Issue 1: The compound does not visually dissolve in my aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its intrinsic solubility in the chosen buffer.
-
Troubleshooting Steps:
-
pH Modification: Since the compound has a basic amino group, decreasing the pH of the buffer (e.g., to pH 2-4) should protonate the amine, forming a more soluble salt.[2][3]
-
Initial Co-solvent Use: Prepare a stock solution in a water-miscible organic solvent like DMSO or ethanol and add it to the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid affecting your experimental system.[15]
-
Heating and Agitation: Gently warming the solution while stirring can help to increase the rate of dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Issue 2: The compound dissolves initially but precipitates out of solution over time.
-
Possible Cause: The initial dissolution may have formed a supersaturated, thermodynamically unstable solution.[16]
-
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Conduct an equilibrium solubility experiment (e.g., shake-flask method) to determine the true thermodynamic solubility at your desired conditions.[17][18] This will define the upper concentration limit for a stable solution.
-
Maintain pH: Ensure the pH of your solution remains constant, as slight shifts can cause the compound to precipitate if it is near its solubility limit.
-
Utilize Solubilizing Excipients: For long-term stability in solution, consider the continuous use of co-solvents, surfactants, or cyclodextrins.
-
Issue 3: Inconsistent results are observed in biological assays.
-
Possible Cause: Undissolved compound can lead to variability in the effective concentration in your assays.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, carefully inspect your solutions for any precipitate, even a faint haze.
-
Filtration: Filter your final solution through a 0.22 µm filter to remove any undissolved micro-precipitates.
-
Consistent Preparation: Ensure your solution preparation method is consistent for every experiment, including the order of addition of components and mixing times.
-
Quantitative Data Summary
| Condition | Solvent System | Temperature (°C) | Illustrative Solubility (µg/mL) |
| 1 | Deionized Water | 25 | < 1 |
| 2 | PBS (pH 7.4) | 25 | 1 - 5 |
| 3 | 0.1 N HCl (pH 1) | 25 | 50 - 100 |
| 4 | 5% DMSO in PBS (pH 7.4) | 25 | 10 - 20 |
| 5 | 10% Ethanol in PBS (pH 7.4) | 25 | 15 - 30 |
| 6 | 1% Tween-80 in PBS (pH 7.4) | 25 | 25 - 50 |
| 7 | 2% HP-β-Cyclodextrin in PBS (pH 7.4) | 25 | 100 - 200 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol determines the equilibrium (thermodynamic) solubility of the compound.
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a 0.22 µm syringe filter.
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Protocol 2: Enhancing Solubility with Co-solvents
This protocol outlines the use of a co-solvent to increase the solubility of the compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in 100% DMSO).
-
Working Solution Preparation: Add a small volume of the stock solution to the desired aqueous buffer to achieve the final target concentration. For example, to prepare a 10 µg/mL solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mg/mL stock solution to 999 µL of the aqueous buffer.
-
Mixing: Vortex the working solution thoroughly to ensure complete mixing.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent percentage.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. benchchem.com [benchchem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Video: Extraction: Effects of pH [jove.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. brieflands.com [brieflands.com]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. nbinno.com [nbinno.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Aqueous Solubility Assay | Bienta [bienta.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimization of 4-amino-N-(thiophen-2-ylmethyl)benzamide Dosage for In Vivo Experiments
This technical support center provides guidance and troubleshooting for researchers utilizing 4-amino-N-(thiophen-2-ylmethyl)benzamide and related benzamide derivatives in in vivo experiments. Due to the limited availability of specific data for this compound in the public domain, the following recommendations are based on established methodologies for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While the specific mechanism for this compound is not yet fully elucidated, benzamide derivatives containing a thiophene moiety have been investigated for a wide range of biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities.[1][2][3] The thiophene group is a significant pharmacophore that can influence the compound's interaction with various biological targets.[3][4]
Q2: How can I improve the solubility of my benzamide compound for in vivo administration?
A2: Poor aqueous solubility is a common issue with benzamide compounds.[5] To improve solubility for in vivo studies, consider the following formulation strategies:
-
Co-solvent Systems: Dissolving the compound in a mixture of a biocompatible organic solvent (e.g., DMSO, PEG400) and an aqueous vehicle (e.g., saline, PBS) is a common approach. It is crucial to determine the maximum tolerated solvent concentration in the chosen animal model to avoid toxicity.
-
Surfactant Dispersions: Utilizing surfactants can help to create stable dispersions of the compound in an aqueous vehicle.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility. However, the potential for precipitation upon injection into the neutral pH of the bloodstream should be considered.
Q3: My compound is active in in vitro assays but shows no efficacy in vivo. What are the potential reasons?
A3: This discrepancy can arise from several factors, including:[5][6]
-
Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or fast clearance, preventing it from reaching the target tissue at a sufficient concentration.
-
Limited Cell Permeability: The compound may not effectively cross cell membranes to reach its intracellular target in the in vivo setting.
-
Compound Instability: The compound could be unstable in the physiological environment.
Conducting pharmacokinetic studies to analyze the compound's absorption, distribution, metabolism, and excretion (ADME) profile is highly recommended.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Possible Cause: Inconsistent formulation preparation or administration.
-
Troubleshooting Steps:
-
Ensure the compound is fully dissolved or homogenously suspended in the vehicle before each administration.
-
Use precise and calibrated equipment for dosing.
-
Standardize the administration route and technique across all animals.
-
-
Possible Cause: Animal-to-animal variation.
-
Troubleshooting Steps:
-
Ensure the use of a homogenous group of animals in terms of age, weight, and genetic background.
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: Observed Toxicity or Adverse Effects
-
Possible Cause: The compound may have off-target effects or the vehicle itself could be causing toxicity.
-
Troubleshooting Steps:
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Include a vehicle-only control group to assess the effects of the formulation components.
-
Monitor animals closely for clinical signs of toxicity.
-
Data Presentation
Table 1: Example Dose-Response Data for a Benzamide Derivative in a Murine Model
| Dosage (mg/kg) | Route of Administration | Observation | Efficacy (% inhibition) |
| 1 | Oral | No observable effect | 5 |
| 5 | Oral | Slight sedation | 25 |
| 10 | Oral | Moderate sedation | 50 |
| 25 | Oral | Significant sedation, ataxia | 75 |
| 50 | Oral | Severe ataxia, distress | Not Determined |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Formulation Components for Preclinical Studies
| Component | Purpose | Typical Concentration Range |
| DMSO | Co-solvent | 1-10% |
| PEG400 | Co-solvent | 10-40% |
| Tween 80 | Surfactant | 0.5-5% |
| Saline | Vehicle | q.s. to 100% |
Experimental Protocols
General Protocol for an In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema Model)
This protocol provides a general framework and should be optimized for the specific compound and research question.
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (e.g., 5, 10, and 25 mg/kg of this compound)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizations
Caption: Workflow for optimizing in vivo dosage.
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
"troubleshooting inconsistent results in 4-amino-N-(thiophen-2-ylmethyl)benzamide assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in assays involving 4-amino-N-(thiophen-2-ylmethyl)benzamide.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during experimentation.
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments can obscure true results. Follow this workflow to diagnose the root cause.
Technical Support Center: Stabilizing 4-amino-N-(thiophen-2-ylmethyl)benzamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-(thiophen-2-ylmethyl)benzamide. The information provided is intended to help ensure the long-term stability and integrity of the compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light, moisture, oxygen, and extreme temperatures.[1][][3] The amino and amide functional groups in the molecule are susceptible to oxidative and hydrolytic degradation pathways.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] Refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.[6][7]
Q3: My sample of this compound has changed color. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indication of oxidative degradation of the amino group. This can be accelerated by exposure to air and light. It is crucial to store the compound in a dark environment and under an inert atmosphere to prevent this.[5]
Q4: I have observed precipitation in my stock solution. What should I do?
A4: Precipitation in a stock solution can be due to several factors, including solvent evaporation leading to supersaturation, a change in temperature affecting solubility, or degradation of the compound into less soluble products. We recommend preparing fresh solutions for critical experiments and storing them for short periods at low temperatures. If precipitation is recurrent, consider using a different solvent system or adjusting the pH with a suitable buffer.[1]
Q5: What analytical techniques are recommended for assessing the stability of my compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity and identifying degradation products of pharmaceutical compounds.[4][6] UV-Vis spectrophotometry can also be useful for detecting changes in the compound's concentration and for photostability studies.[4]
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Experimental Results
This issue may stem from the degradation of this compound. Follow this guide to troubleshoot the problem.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Review your storage conditions. Is the compound protected from light, moisture, and oxygen? Is it stored at the recommended temperature? | Store the compound in a tightly sealed, amber-colored vial, preferably under an inert gas, and in a refrigerator (2-8 °C). |
| Solution Instability | Stock solutions may degrade over time, especially if not stored correctly. | Prepare fresh stock solutions before each experiment. If solutions must be stored, keep them at low temperatures and for a limited time. |
| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing solutions can accelerate degradation. | Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Contamination | The compound may have been contaminated during handling. | Use clean spatulas and glassware. Ensure solvents are of high purity. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of new peaks in an HPLC chromatogram is a strong indicator of degradation.
| Potential Degradation Pathway | Troubleshooting Step | Preventative Measure |
| Hydrolysis of Amide Bond | Analyze the degradation products using mass spectrometry (MS) to identify fragments corresponding to 4-aminobenzoic acid and thiophen-2-ylmethanamine. | For solutions, use aprotic solvents or buffer the aqueous solution to a neutral pH to minimize hydrolysis.[1][4] |
| Oxidation of Amino Group | Look for byproducts with a higher molecular weight, potentially from dimerization or polymerization reactions. | Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to solutions if compatible with your experimental setup.[4] |
| Photodegradation | Compare the HPLC profiles of samples exposed to light versus those kept in the dark. | Handle the compound and its solutions under low-light conditions. Use amber-colored vials or wrap containers in aluminum foil.[4] |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8 °C, Dark, Inert Atmosphere | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.5 | White Powder | |
| 25 °C, Dark, Air | 0 | 99.8 | White Powder |
| 6 | 98.2 | Light Yellow Powder | |
| 12 | 96.5 | Yellow Powder | |
| 25 °C, Light, Air | 0 | 99.8 | White Powder |
| 6 | 95.1 | Yellow-Brown Powder | |
| 12 | 90.3 | Brown Powder |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting stability issues.
Caption: Decision tree for selecting appropriate storage conditions.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-N-(thiophen-2-ylmethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-amino-N-(thiophen-2-ylmethyl)benzamide. The protocols and advice provided are based on established methods for the purification of structurally similar benzamide derivatives and may require optimization for your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Initial Work-up | Incomplete reaction or presence of unreacted starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform an acidic wash (e.g., with 1M HCl) to remove unreacted 4-aminobenzoic acid, followed by a basic wash (e.g., with saturated sodium bicarbonate solution) to remove other acidic impurities.[1] |
| Oily Product Instead of Solid | The product's melting point is below the temperature of the solvent system, or significant impurities are present. | - Attempt to redissolve the oil by heating and adding a small amount of additional solvent, followed by slow cooling.[2] - Consider purification by column chromatography.[3] |
| Poor Separation in Column Chromatography | The chosen solvent system (mobile phase) does not provide adequate resolution between the product and impurities. | - Systematically test a range of solvent systems with varying polarities using TLC to find an optimal mobile phase. A good starting point for N-substituted benzamides is a mixture of hexane and ethyl acetate.[3] - Aim for an Rf value of 0.2-0.4 for the product on the TLC plate for the best separation on a column.[3] |
| Product Streaking or Tailing on TLC/Column | The compound may have poor solubility in the mobile phase, or there might be interactions with the stationary phase (silica gel). | - Select a mobile phase in which your compound is more soluble. - For column chromatography, consider deactivating the silica gel by adding a small amount of triethylamine to the mobile phase, especially if acidic impurities are suspected.[3] |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | - During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal, which adsorbs colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities in amide synthesis typically include unreacted starting materials such as 4-aminobenzoic acid and thiophen-2-ylmethanamine, as well as byproducts from the coupling reaction. These can often be visualized by comparing a TLC of the crude reaction mixture with the TLCs of the starting materials.[3]
Q2: My purified product is an oil. How can I solidify it?
A2: If the product is an oil, it can often be solidified by trituration with a non-polar solvent like hexane or by attempting recrystallization from a suitable solvent system. If these methods fail, the oil can be purified by column chromatography.[3]
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: For N-aryl benzamides, lower alcohols like ethanol or methanol are often good starting points for recrystallization.[1] A mixed solvent system, such as ethyl acetate/hexane, can also be effective.[1] Small-scale solubility tests are recommended to determine the optimal solvent for your specific product.
Q4: How can I improve the yield of my crystallization?
A4: To improve crystallization yield, ensure the solution is supersaturated. This can be achieved by slowly evaporating the solvent or by adding an "anti-solvent" (a solvent in which the compound is poorly soluble) to a solution of the compound in a "good" solvent.[2] Slow cooling of a hot, saturated solution can also lead to higher yields of crystalline material.[2]
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: Yes, reverse-phase HPLC is a suitable technique for the analysis and purification of benzamide derivatives.[4][5] A C18 column with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is a common starting point.[4] This method is scalable and can be used for preparative separation to isolate impurities.[6]
Experimental Protocols
The following are generalized protocols for common purification techniques. These should be optimized for your specific experimental conditions.
Protocol 1: Column Chromatography
Objective: To purify crude this compound from starting materials and byproducts.
Materials:
-
Glass chromatography column
-
Silica gel (200-300 mesh)[7]
-
Eluent (e.g., petroleum ether and ethyl acetate mixture)[7]
-
Crude this compound
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed. Add a thin layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]
Protocol 2: Recrystallization
Objective: To obtain a highly pure crystalline solid of this compound.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hotplate
-
Filtration apparatus
Methodology:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the compound. Add more solvent in small portions if needed until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored (and activated charcoal has been added), perform a hot filtration to remove them.[1]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
"refining the protocol for 4-amino-N-(thiophen-2-ylmethyl)benzamide administration"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the administration protocol for 4-amino-N-(thiophen-2-ylmethyl)benzamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a chemical compound belonging to the benzamide class. While specific research on this exact molecule is limited, related benzamide derivatives have shown a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The N-substituted benzamide scaffold is a common feature in many pharmacologically active molecules.
Q2: How can this compound be synthesized?
A2: A common method for synthesizing N-substituted benzamides involves the reaction of a suitable acyl chloride with an appropriate amine.[3][4] For this compound, this would typically involve the reaction of 4-aminobenzoyl chloride with thiophen-2-ylmethanamine.[5][6] A detailed hypothetical protocol is provided in the "Experimental Protocols" section.
Q3: What are the key considerations for dissolving this compound for in vitro and in vivo studies?
A3: Benzamide and its derivatives generally exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone, but have limited solubility in water.[7][8][9] For cell-based assays, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it in the culture medium to the final desired concentration, ensuring the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[10] For in vivo administration, formulation strategies may be required to improve aqueous solubility and bioavailability.
Q4: What are the potential biological targets of this compound?
A4: While the specific targets of this compound are not well-defined, various benzamide derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and tyrosine kinases.[1][11] These targets are involved in crucial cellular processes like gene expression, cell cycle control, and signal transduction. Therefore, it is plausible that this compound may exert its effects through similar mechanisms.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound based on standard organic chemistry techniques.[3][5][6]
Materials:
-
4-aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Thiophen-2-ylmethanamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Synthesis of 4-aminobenzoyl chloride:
-
In a round-bottom flask, suspend 4-aminobenzoic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-aminobenzoyl chloride. Use this directly in the next step.
-
-
Amide Coupling:
-
Dissolve thiophen-2-ylmethanamine and triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask and cool to 0°C in an ice bath.
-
Slowly add a solution of the crude 4-aminobenzoyl chloride in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, this compound.
-
Protocol 2: In Vitro Administration for Cell-Based Assays
This protocol outlines a general procedure for administering the compound to cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) before proceeding with the specific assay.
-
Protocol 3: In Vivo Administration in Animal Models
This protocol provides a general guideline for the administration of the compound in animal models, which must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., saline with a solubilizing agent like Tween 80 or a cyclodextrin-based formulation)
-
Animal model (e.g., mice, rats)
Procedure:
-
Formulation Preparation:
-
Develop a sterile and biocompatible formulation of the compound in a suitable vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility.
-
The formulation should be prepared fresh before each administration or its stability under storage conditions should be verified.
-
-
Dose Determination:
-
Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose range.
-
-
Administration:
-
Administer the compound to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
A control group receiving only the vehicle should be included in the study.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues or blood samples for pharmacokinetic and pharmacodynamic analysis.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | Poor aqueous solubility of the compound. | Decrease the final concentration of the compound. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains below toxic levels. Consider using a different formulation, such as inclusion in cyclodextrins. |
| Unexpected cell morphology changes (e.g., rounding, detachment). | Cytotoxicity at the tested concentration. Solvent toxicity. | Perform a dose-response and time-course experiment to identify a non-toxic concentration range. Ensure the final solvent concentration is low (e.g., ≤ 0.1%) and consistent across all treatments, including the vehicle control.[10] |
| Inconsistent or non-reproducible results. | Compound instability in the experimental conditions. Inconsistent dosing or administration. | Check the stability of the compound in your assay buffer and incubation conditions. Prepare fresh dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. Ensure accurate and consistent pipetting and administration techniques. |
| Low in vivo efficacy. | Poor bioavailability due to low solubility or rapid metabolism. | Optimize the drug formulation to enhance solubility and absorption. Consider alternative routes of administration. Conduct pharmacokinetic studies to determine the compound's half-life and exposure in vivo. |
Data Presentation
The following table summarizes the biological activity of some N-thiophen-2-ylmethyl benzamide derivatives from the literature, which can serve as a reference for expected potency.
| Compound | Target/Assay | EC₅₀/IC₅₀ (µM) | Cell Line/Organism | Reference |
| N-[(Thiophen-3-yl)methyl]benzamide derivative (VF-57a) | Influenza A/H1N1 virus entry | ~0.8 | MDCK cells | [4] |
| N-[(Thiophen-3-yl)methyl]benzamide derivative (VF-57a) | Influenza A/H5N1 pseudovirus entry | 0.8 | - | [4] |
| 2-(Thiophen-2-yl)ethyl benzamide derivative | Influenza A/H5N1 pseudovirus entry | 0.22 | - | [4] |
| N′-phenylbenzohydrazide | Tyrosinase inhibition | 10.5 | - | [12] |
| N-(benzoyloxy)benzamide | Tyrosinase inhibition | 2.5 | - | [12] |
Mandatory Visualization
Hypothetical Signaling Pathway
Based on the known activity of related benzamide compounds, this compound could potentially act as an inhibitor of a protein kinase, such as a receptor tyrosine kinase (RTK), which is often implicated in cell proliferation and survival.
References
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities | Vietnam Journal of Science and Technology [vjs.ac.vn]
"addressing batch-to-batch variability of 4-amino-N-(thiophen-2-ylmethyl)benzamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-(thiophen-2-ylmethyl)benzamide. The information provided aims to address potential issues related to batch-to-batch variability encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability in biological activity can stem from several factors:
-
Purity Differences: The most common cause is varying levels of purity between batches. Even small amounts of impurities can sometimes significantly impact biological assays.
-
Impurity Profile: The nature of the impurities can be as important as their quantity. Some impurities may be structurally similar to the target compound and act as competitive inhibitors or agonists/antagonists in your assay.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities and dissolution rates, which can affect bioavailability and, consequently, biological activity.
-
Residual Solvents: The presence of residual solvents from the purification process can affect the physical properties of the compound and may also be toxic to cells in biological assays.
-
Degradation: The compound may have degraded during storage or handling, leading to a decrease in the concentration of the active molecule and the formation of degradation products with potentially confounding activities.
Q2: What are the expected spectral characteristics of pure this compound?
A2: While specific spectral data can vary slightly based on the instrumentation and conditions, you should generally expect the following:
-
¹H NMR (in DMSO-d₆): Look for characteristic peaks corresponding to the aromatic protons on the benzamide and thiophene rings, the methylene protons of the linker, and the amine protons. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR (in DMSO-d₆): Expect to see distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, and the carbons of the two aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺) of this compound (C₁₂H₁₂N₂OS, Molecular Weight: 232.3 g/mol ).
-
Infrared (IR): Key vibrational bands to look for include N-H stretching of the primary amine and the amide, C=O stretching of the amide, and characteristic aromatic C-H and C=C stretching frequencies.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of the compound, it is recommended to:
-
Store the solid compound in a tightly sealed container.
-
Keep it in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal.
-
Protect it from light, as aromatic amines can be light-sensitive.
-
If you need to store it in solution, prepare fresh solutions for each experiment. If long-term storage in solution is necessary, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent Yields in Synthesis
If you are experiencing significant variations in the yield of this compound between synthetic batches, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Extend the reaction time if necessary. |
| Sub-optimal Reaction Temperature | Ensure the reaction temperature is consistently maintained. Use a reliable heating mantle with a temperature controller. |
| Reagent Quality | Use fresh, high-purity starting materials (4-aminobenzoic acid and thiophen-2-ylmethanamine). The quality of coupling reagents and solvents is also critical. |
| Moisture Contamination | The reaction, particularly the activation of the carboxylic acid, can be sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Purification Losses | Optimize the purification method. If using column chromatography, ensure appropriate stationary and mobile phases are used to achieve good separation without significant loss of the product on the column. If recrystallizing, carefully select the solvent system and control the cooling rate to maximize crystal formation. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
The presence of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram indicates impurities. The following guide can help you identify and address them.
| Potential Cause | Recommended Action |
| Unreacted Starting Materials | Compare the retention times of the unknown peaks with those of your starting materials (4-aminobenzoic acid and thiophen-2-ylmethanamine). If they match, your reaction was likely incomplete. |
| Side Products | Consider potential side reactions. For example, the formation of a di-acylated product if the amine attacks another activated carboxylic acid. Adjusting the stoichiometry of your reactants can help minimize this. |
| Degradation Products | If the compound is degrading, you may see new peaks appearing over time. Analyze a freshly synthesized and purified batch to establish a baseline chromatogram. If new peaks appear in older samples, degradation is likely. |
| Solvent Impurities | Run a blank injection of your mobile phase to ensure that the unknown peaks are not coming from your solvents. |
Illustrative Batch Comparison Data
The following table provides an example of how to present quantitative data when comparing different batches.
| Batch ID | Synthesis Yield (%) | Purity by HPLC (%) | Key Impurity 1 (%) | Key Impurity 2 (%) | Biological Activity (IC₅₀, µM) |
| ATB-24-001 | 75 | 98.5 | 0.8 | 0.2 | 1.2 |
| ATB-24-002 | 62 | 95.2 | 2.5 | 1.1 | 5.8 |
| ATB-24-003 | 81 | 99.1 | 0.5 | 0.1 | 1.1 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via amide coupling.
Materials:
-
4-aminobenzoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Thiophen-2-ylmethanamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of 4-aminobenzoic acid:
-
Method A (Acid Chloride): In a round-bottom flask under an inert atmosphere, suspend 4-aminobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain 4-aminobenzoyl chloride.
-
Method B (Coupling Agents): Dissolve 4-aminobenzoic acid in an anhydrous solvent like DCM or THF. Add the coupling agents (e.g., 1.1 equivalents of HATU or 1.1 equivalents of HOBt and EDC). Stir at room temperature for 30 minutes.
-
-
Amide Bond Formation:
-
Dissolve thiophen-2-ylmethanamine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the activated 4-aminobenzoic acid (from step 1) to the amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to quench any remaining acid chloride and neutralize the solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexanes and ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
-
-
Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
-
Visualizations
Technical Support Center: Optimizing Cell Culture Conditions for 4-amino-N-(thiophen-2-ylmethyl)benzamide Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for experiments involving 4-amino-N-(thiophen-2-ylmethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
Q2: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many benzamide compounds, the recommended solvent for creating a primary stock solution is 100% dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell cultures.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v).[1] For some sensitive cell lines, the final DMSO concentration may need to be 0.1% or lower.[1] It is crucial to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO that will be used in your experiment, to assess its impact on cell viability and function.[1]
Q4: How do I determine the optimal working concentration of this compound for my experiments?
The optimal working concentration will depend on the cell line and the biological question being investigated. A dose-response experiment is necessary to determine the concentration that elicits the desired effect without causing excessive cytotoxicity. A common method is to perform a cell viability assay (e.g., MTT or LDH assay) with a serial dilution of the compound to determine its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[3][4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Q: I observed a precipitate in my cell culture wells after adding the this compound. What should I do?
A: This phenomenon is likely due to the low solubility of the hydrophobic compound in the aqueous cell culture medium, a common issue with benzamide derivatives.[1] This is often referred to as "crashing out" or "antisolvent precipitation".[1]
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the diluted compound solution for any signs of cloudiness or precipitation.[5]
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your experiment.
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the medium, which can help maintain solubility.[4]
-
Serum Effects: Serum proteins, like albumin, can sometimes bind to hydrophobic compounds, which may increase their apparent solubility.[1] Conversely, it can also lead to the formation of insoluble compound-protein complexes.[1] You can test the solubility in both serum-containing and serum-free media to assess this effect.
-
Kinetic Solubility Assay: Perform a kinetic solubility test to determine the maximum concentration of the compound that remains soluble in your specific cell culture medium over time.[1]
Issue 2: High Cell Death or Cytotoxicity
Q: My cells are showing high levels of death even at low concentrations of the compound. What could be the cause?
A: Unusually high cytotoxicity can be due to several factors, including off-target effects of the compound, sensitivity of the cell line, or issues with the experimental setup.
Troubleshooting Steps:
-
Verify Vehicle Toxicity: Ensure that the concentration of the vehicle (DMSO) is not toxic to your cells by running a vehicle-only control.[1]
-
Reduce Treatment Duration: High drug concentrations should ideally be used for shorter treatment durations.[6] Consider reducing the incubation time to see if the cytotoxicity is time-dependent.
-
Assess Cell Seeding Density: Sub-optimal cell seeding density can affect cellular health and response to treatment. Ensure you are using a consistent and appropriate number of cells per well.[4]
-
Check Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[4]
-
Consider a Different Assay: If you are using a metabolic assay like MTT, the compound might be interfering with mitochondrial function. Cross-validate your results with a different cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[4]
Issue 3: Inconsistent Results Between Experiments
Q: I am getting variable results with my this compound treatment. How can I improve reproducibility?
A: Inconsistent results often stem from variations in experimental procedures or reagents.[5]
Troubleshooting Steps:
-
Standardize Compound Preparation: Prepare fresh dilutions of your compound from a single-use aliquot of the stock solution for each experiment. Ensure the compound is fully dissolved before further dilution.[4]
-
Consistent Cell Handling: Ensure uniformity in cell seeding density and distribution in each well.[4] Use a cell counter for accurate quantification.
-
Control for Passage Number: As mentioned previously, use cells from a narrow passage number range to minimize variability.[4]
-
Check for Contamination: Regularly test your cell cultures for microbial contamination, including mycoplasma, as this can significantly alter cellular responses to treatment.[7][8]
-
Evaluate Compound Stability: Consider the stability of the compound in your assay buffer over the time course of the experiment. A pre-incubation step may reveal time-dependent degradation or precipitation.[5]
Data Presentation
Table 1: Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 0.1 | 98.2 ± 5.1 | 1.8 ± 1.9 |
| 1 | 85.7 ± 6.3 | 14.3 ± 3.7 |
| 10 | 52.1 ± 7.2 | 47.9 ± 5.4 |
| 50 | 15.4 ± 4.8 | 84.6 ± 6.1 |
| 100 | 5.3 ± 2.9 | 94.7 ± 4.2 |
Table 2: Optimizing Cell Seeding Density
| Seeding Density (cells/well) | Viability in Vehicle Control after 48h | Fold Change in Cell Number |
| 2,500 | 95% | 2.5 |
| 5,000 | 96% | 2.8 |
| 10,000 | 94% | 2.2 |
| 20,000 | 88% | 1.5 |
Experimental Protocols
Protocol 1: Determining the IC50 Value using an MTT Assay
This protocol measures the metabolic activity of cells and is commonly used to assess cell viability and the cytotoxic potential of a compound.[4]
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[4]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This protocol helps determine the maximum concentration at which the compound remains soluble in your specific experimental conditions.[1]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
Methodology:
-
Prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of intermediate stocks.
-
In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add 2 µL of each DMSO dilution to triplicate wells of the medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a "DMSO only" vehicle control.
-
Mix the plate gently.
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation under a microscope at several time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is the maximum kinetic solubility under these conditions.
Visualizations
Caption: Hypothetical inhibition of the MAPK signaling pathway by the compound.
Caption: General experimental workflow for determining compound cytotoxicity.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Benzamide Analogs Targeting BRAF V600E Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-(thiophen-2-yl)benzamide analogs as inhibitors of the BRAFV600E kinase, a critical target in melanoma and other cancers. The information is compiled from published experimental data to facilitate further research and development in this area.
Comparative Biological Activity
The inhibitory activity of various N-(thiophen-2-yl)benzamide analogs against the BRAFV600E kinase was evaluated using an ELISA-based MEK phosphorylation assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The core scaffold under investigation is presented, and the substitutions at different positions (R1, R2, R3) are detailed for each analog.
Core Scaffold:
Where Ph is a phenyl ring and Thiophene is a thiophen-2-yl ring.
| Compound ID | R1 (Benzamide Ring) | R2 (Thiophene Ring) | R3 (Thiophene Ring) | IC50 (µM)[1] |
| a1 | 4-amino | H | H | 2.01 |
| b18 | 4-amino-3-fluoro | H | H | 1.25 |
| b20 | 4-amino-3-chloro | H | H | 1.58 |
| b23 | 4-amino-3-methyl | H | H | 1.88 |
| b35 | 4-amino | 5-chloro | H | 0.89 |
| b40 | 4-amino-3-fluoro | 5-chloro | H | 0.45 |
| b47 | 4-amino | 5-bromo | H | 0.56 |
Key Structure-Activity Relationship Insights: [1]
-
Substitution on the Benzamide Ring (R1):
-
The presence of a 4-amino group appears to be important for activity, as demonstrated by the baseline activity of compound a1 .
-
Introduction of a small electron-withdrawing group at the 3-position, such as fluorine (in b18 ) or chlorine (in b20 ), generally leads to a moderate increase in potency compared to the unsubstituted analog.
-
A methyl group at the 3-position (in b23 ) slightly decreases the activity compared to halogen substitutions.
-
-
Substitution on the Thiophene Ring (R2 and R3):
-
Substitution at the 5-position of the thiophene ring with a halogen atom significantly enhances the inhibitory activity.
-
A chloro-substitution at the 5-position (in b35 ) more than doubles the potency of the parent compound a1 .
-
A bromo-substitution at the 5-position (in b47 ) also results in a substantial increase in activity.
-
-
Combined Substitutions:
-
The most potent compound in this series, b40 , combines a 3-fluoro substitution on the benzamide ring and a 5-chloro substitution on the thiophene ring, resulting in a sub-micromolar IC50 value of 0.45 µM. This suggests an additive or synergistic effect of these substitutions.
-
Experimental Protocols
General Synthesis of N-(thiophen-2-yl)benzamide Analogs
The synthesis of N-(thiophen-2-yl)benzamide analogs can be achieved through a standard amide coupling reaction. A representative procedure is outlined below.
Caption: General synthetic scheme for N-(thiophen-2-yl)benzamide analogs.
-
Activation of Carboxylic Acid: The appropriately substituted benzoic acid is converted to its corresponding acyl chloride. This is typically achieved by refluxing the benzoic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The excess thionyl chloride is removed under reduced pressure.
-
Amide Coupling: The resulting acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, the substituted thiophen-2-amine and a base, such as pyridine or triethylamine, are added. The reaction mixture is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with an aqueous acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final N-(thiophen-2-yl)benzamide analog.
BRAFV600E Kinase Inhibition Assay (ELISA-based)
The inhibitory activity of the synthesized compounds against BRAFV600E is determined by measuring the phosphorylation of its substrate, MEK1. A common method is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Workflow for the ELISA-based BRAF V600E kinase inhibition assay.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for MEK1 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the BRAFV600E enzyme, its substrate MEK1, ATP, and the test compound (at various concentrations) to the wells. The plate is then incubated to allow the phosphorylation of MEK1 by BRAFV600E.
-
Detection: After incubation, the plate is washed to remove unbound reagents. A primary antibody that specifically recognizes the phosphorylated form of MEK1 is added to the wells. Following another incubation and wash step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added.
-
Signal Generation and Measurement: After a final wash, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The enzymatic reaction produces a colored product, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of phosphorylated MEK1, and therefore inversely proportional to the inhibitory activity of the test compound. The IC50 value is calculated from the dose-response curve.
Signaling Pathway Context
The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. The V600E mutation leads to constitutive activation of BRAF, promoting uncontrolled cell proliferation and survival. The compounds discussed in this guide aim to inhibit this aberrant signaling.
Caption: Inhibition of the BRAF V600E signaling pathway.
This guide provides a snapshot of the current understanding of the structure-activity relationship of N-(thiophen-2-yl)benzamide analogs as BRAFV600E inhibitors. The presented data and protocols are intended to serve as a resource for the design and development of novel and more potent anticancer agents.
References
Lack of In Vivo Data for 4-amino-N-(thiophen-2-ylmethyl)benzamide Necessitates a Shift in Focus to a Related Analog for Anticancer Efficacy Analysis
Initial investigations to validate the anticancer effects of 4-amino-N-(thiophen-2-ylmethyl)benzamide in animal models have revealed a significant gap in publicly available data. Extensive searches of scientific literature and preclinical databases did not yield any in vivo studies for this specific compound. Consequently, a direct comparison guide based on its performance in animal models cannot be constructed at this time.
To provide researchers, scientists, and drug development professionals with a relevant and data-supported guide, this report will instead focus on a structurally related benzamide derivative, m-(4-morpholinoquinazolin-2-yl)benzamide (compound T10) . This compound has documented in vivo anticancer activity in a mouse sarcoma model and a well-defined mechanism of action, making it a suitable proxy for illustrating the preclinical evaluation of novel benzamide-based anticancer agents.
This guide will compare the preclinical anticancer performance of compound T10, an inhibitor of the PI3K/Akt/mTOR signaling pathway, with the standard-of-care chemotherapeutic agent, Cyclophosphamide. The following sections will provide a detailed analysis of their efficacy in the S180 mouse homograft model, comprehensive experimental protocols, and a visualization of the targeted signaling pathway.
Comparative Efficacy of Compound T10 and Cyclophosphamide in the S180 Sarcoma Model
The antitumor activity of the m-(4-morpholinoquinazolin-2-yl)benzamide, compound T10, was evaluated in a well-established S180 sarcoma mouse model. The efficacy of this novel compound is presented in comparison to Cyclophosphamide (CTX), a commonly used alkylating agent in cancer chemotherapy, which serves as a benchmark for antitumor activity in this model.
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Animal Model |
| Compound T10 | 50 mg/kg/day | Intraperitoneal | 48.5% | S180 homograft mice |
| Cyclophosphamide (CTX) | 30 mg/kg | Intraperitoneal | Not specified in T10 study; literature suggests significant inhibition | S180 homograft mice |
Note: The study evaluating compound T10 did not include a direct Cyclophosphamide arm. The comparison is based on the established efficacy of Cyclophosphamide in similar S180 models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols outline the key experiments performed to assess the in vivo anticancer effects of compound T10.
In Vivo Antitumor Assay in S180 Homograft Mouse Model
-
Animal Model: Kunming mice were used for the study.
-
Cell Line: Sarcoma 180 (S180) tumor cells were used to establish the homograft model.
-
Tumor Implantation: S180 cells were implanted subcutaneously into the axilla of the mice.
-
Treatment Groups:
-
Vehicle Control Group (negative control)
-
Compound T10 Treatment Group
-
-
Drug Administration:
-
Compound T10: Administered via intraperitoneal injection at a dose of 50 mg/kg/day for a specified treatment period, starting 24 hours after tumor cell inoculation.
-
-
Efficacy Evaluation:
-
Tumor growth was monitored throughout the experiment.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
The tumor growth inhibition rate was calculated using the formula: Inhibition Rate (%) = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.
-
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Compound T10 exerts its anticancer effects by selectively inhibiting PI3Kα, a key component of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] The inhibition of this pathway by compound T10 leads to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound T10.
Experimental Workflow
The preclinical evaluation of a novel anticancer compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A generalized workflow for preclinical anticancer drug evaluation.
References
Unveiling the Landscape of Fatty Acid Synthase (FASN) Inhibition: A Comparative Guide
While specific experimental data on the Fatty Acid Synthase (FASN) inhibitory activity of 4-amino-N-(thiophen-2-ylmethyl)benzamide is not available in the current scientific literature, a comprehensive comparison of other well-characterized FASN inhibitors can provide valuable insights for researchers and drug development professionals. This guide offers an objective comparison of prominent FASN inhibitors, supported by available experimental data, detailed methodologies, and visual representations of key cellular pathways.
Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids.[1] Its upregulation in various cancers and metabolic diseases has made it a compelling target for therapeutic intervention.[2] Inhibition of FASN can lead to cancer cell death and ameliorate metabolic dysregulation, driving the development of numerous inhibitory compounds.[1][2]
Comparative Analysis of FASN Inhibitors
A variety of natural and synthetic compounds have been identified as FASN inhibitors. These inhibitors exhibit diverse mechanisms of action, potencies, and selectivity. The following tables summarize the quantitative data for some of the most studied FASN inhibitors.
| Inhibitor | Type | Mechanism of Action | IC50 (FASN Enzyme Assay) | Cellular Potency (IC50) | Key Characteristics |
| Cerulenin | Natural (Mycotoxin) | Irreversible, covalent modification of the ketoacyl synthase (KS) domain. | ~5-50 µM | Varies by cell line | Broad reactivity, poor stability and pharmacokinetics. |
| C75 | Synthetic (Cerulenin analog) | Irreversible inhibitor, also affects other metabolic pathways. | ~10-40 µM | Varies by cell line | Induces weight loss, off-target effects.[3] |
| Orlistat | Synthetic (β-lactone) | Irreversible, covalent modification of the thioesterase (TE) domain. | ~0.1-1 µM | Varies by cell line | FDA-approved for weight management, gastrointestinal side effects. |
| TVB-2640 (Denifanstat) | Synthetic (Thiophenopyrimidine) | Reversible, potent, and selective inhibitor. | ~50 nM | ~100-500 nM | Orally bioavailable, in clinical trials for various cancers.[3] |
| TVB-3166 | Synthetic | Reversible, potent, and selective inhibitor. | ~40 nM | ~20-200 nM | Demonstrates anti-tumor activity in preclinical models.[4] |
| GSK2194069 | Synthetic | Potent and selective inhibitor. | ~8 nM | Varies by cell line | High biochemical potency.[5] |
| Fasnall | Synthetic (Thiophenopyrimidine) | Selective inhibitor targeting co-factor binding sites. | ~3.7 µM | ~150-200 nM (lipid incorporation) | Shows anti-tumor activity in HER2+ breast cancer models. |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of FASN inhibitors.
FASN Inhibition Assay (Biochemical)
This assay directly measures the effect of a compound on the enzymatic activity of purified FASN.
-
Enzyme Source: Purified recombinant human FASN.
-
Substrates: Acetyl-CoA, Malonyl-CoA (radiolabeled, e.g., [14C]malonyl-CoA), and NADPH.
-
Reaction: The inhibitor at various concentrations is pre-incubated with the FASN enzyme. The enzymatic reaction is initiated by the addition of substrates.
-
Detection: The incorporation of the radiolabeled malonyl-CoA into fatty acids is measured over time using liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces FASN activity by 50% (IC50) is calculated.
Cellular Lipogenesis Assay
This assay measures the de novo synthesis of lipids within cultured cells.
-
Cell Culture: Cancer cell lines known to overexpress FASN (e.g., MCF-7, PC-3) are cultured.
-
Treatment: Cells are treated with varying concentrations of the FASN inhibitor.
-
Labeling: A radiolabeled precursor, such as [14C]acetate or [3H]acetate, is added to the culture medium.
-
Lipid Extraction: After incubation, total cellular lipids are extracted using organic solvents (e.g., chloroform:methanol).
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of cellular lipogenesis is determined.
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of FASN inhibition on cell survival and proliferation.
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of inhibitor concentrations.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a variety of methods, such as MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity or ATP content, respectively.
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of FASN in cellular metabolism and a typical workflow for evaluating FASN inhibitors.
Caption: FASN's role in converting metabolic precursors into fatty acids for cell growth.
Caption: A typical workflow for the preclinical evaluation of novel FASN inhibitors.
Conclusion
The landscape of FASN inhibitors is diverse and continues to evolve. While the specific compound this compound lacks documented FASN inhibitory activity, the field has produced several potent and selective inhibitors with promising therapeutic potential. The data and protocols presented here offer a framework for the comparative evaluation of novel FASN-targeting compounds, which is essential for advancing the development of new cancer and metabolic disease therapies. Researchers are encouraged to utilize these established methodologies to characterize new chemical entities and contribute to this critical area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzamide Derivatives in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Benzamide derivatives have emerged as a versatile and promising class of small molecules in the landscape of colorectal cancer therapeutics. Their unique chemical scaffold allows for diverse modifications, leading to compounds with a wide range of anti-cancer activities. This guide provides a comparative analysis of different classes of benzamide derivatives, summarizing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Overview of Benzamide Derivatives in Colorectal Cancer
Benzamide derivatives exert their anti-tumor effects in colorectal cancer through several distinct mechanisms, primarily categorized as:
-
Histone Deacetylase (HDAC) Inhibition: These derivatives, often containing an o-aminobenzamide moiety, chelate the zinc ion in the active site of HDAC enzymes. This leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: By binding to the colchicine site on β-tubulin, these benzamide compounds disrupt microtubule dynamics. This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
-
Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which efflux anti-cancer drugs from the cell. Certain benzamide derivatives act as inhibitors of these transporters, thereby restoring the efficacy of conventional chemotherapeutic agents.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Benzamide-based inhibitors targeting the kinase activity of VEGFR-2 block downstream signaling pathways, leading to a reduction in tumor neovascularization.
Comparative Efficacy of Benzamide Derivatives
The following tables summarize the in vitro and in vivo efficacy of representative benzamide derivatives from each class against colorectal cancer models.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and presented for comparison.
Table 1: IC50 Values of HDAC Inhibitor Benzamide Derivatives in Colorectal Cancer Cell Lines
| Compound | HCT-116 (µM) | HT-29 (µM) | Other CRC Cell Lines (µM) | Reference |
| Entinostat (MS-275) | 13.65 | 20.25 | RKO (broad cytotoxicity) | [1][2] |
| Mocetinostat (MGCD0103) | Not Specified | Not Specified | Broad spectrum (0.09-20 µM) | [3][4] |
| Tucidinostat (Chidamide) | Not Specified | Not Specified | CT26 (synergistic with anti-PD-L1) | [5][6] |
| Pracinostat | 0.44 | 0.68 | - | [7] |
| Compound 11a | Low micromolar | Not Specified | - | [8] |
| CBUD-1001 | Potent inhibitor | Potent inhibitor | - | [9] |
Table 2: IC50 Values of Tubulin Inhibitor Benzamide Derivatives in Colorectal Cancer Cell Lines
| Compound | HCT-116 (µM) | HT-29 (µM) | Other CRC Cell Lines (µM) | Reference |
| Compound 20b | 0.012 - 0.027 (in various cancer cell lines) | Not Specified | - | [10] |
| Compound 48 | Antiproliferative in various cancer cell lines | Not Specified | - | [11] |
| St. 37 | 71.00 (µg/mL) | Not Specified | LoVo: 81.50 (µg/mL) | [12] |
| Benzimidazole 2 | 16.2 (µg/mL) | >100 (µM) | - | [13] |
Table 3: Efficacy of ABCG2 Inhibitor Benzamide Derivatives in Colorectal Cancer Cell Lines
| Compound | Effect on Chemotherapy Efficacy | Cell Line | Reference |
| VKNG-2 (5 µM) | 70-fold increase in mitoxantrone efficacy, 112-fold increase in SN-38 efficacy | S1-M1-80 (drug-resistant) | [1][14][15][16] |
Table 4: IC50 Values of VEGFR-2 Inhibitor Benzamide Derivatives in Colorectal Cancer Cell Lines
| Compound | HCT-116 (µM) | Other CRC Cell Lines (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Compound 6 | 9.3 | - | 0.06083 | [17] |
| F16 | - | Colo 320DM: 9.52 | Not Specified | [11] |
| Urea-benzothiazole derivative 61 | - | KM12: 0.019 | 0.0431 | [18] |
In Vivo Efficacy Data
Tumor Growth Inhibition (TGI) is a common metric to evaluate the efficacy of a compound in preclinical animal models.
Table 5: In Vivo Efficacy of Benzamide Derivatives in Colorectal Cancer Xenograft Models
| Compound/Class | Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Entinostat | Colorectal carcinoma xenograft | 12 mg/kg in chow | 90% inhibition in immunocompetent mice | [19] |
| Compound 11a (HDACi) | HCT-116 xenograft | Not Specified | Potent oral antitumor activity | [8] |
| Compound 9g | HCT-15 and SW620 xenografts | 15 mg/kg, once daily | 78.8% (HCT-15), 79.7% (SW620) | [18] |
| VKNG-1 (ABCG2i) | ABCG2-overexpressing mouse tumor xenografts | Not Specified | Enhanced efficacy of irinotecan | [20] |
| GW654652 (VEGFR-2i) | Various xenograft models | Not Specified | Efficacy correlated with VEGF expression | [21] |
| Anti-VEGFR-2 therapy | CT26 lung metastases | Not Specified | 23% reduction in mean weight | [22] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by each class of benzamide derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of benzamide derivatives.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[4][7] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Summary:
-
Cell Seeding: Colorectal cancer cells (e.g., HCT-116, HT-29) are seeded in 96-well plates and incubated to allow for attachment.[23]
-
Compound Treatment: Cells are treated with various concentrations of the benzamide derivative for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.[4]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[23]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules.[10][14]
-
Protocol Summary:
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a polymerization buffer is prepared on ice.[5]
-
Compound Addition: The benzamide derivative or control compounds (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor) are added to the wells of a pre-warmed 96-well plate.[5][14]
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C to initiate polymerization.[14]
-
Data Acquisition: The change in absorbance or fluorescence is measured over time to generate polymerization curves.[5]
-
HDAC Activity Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of the benzamide derivatives.
-
Principle: A fluorogenic substrate, typically a peptide with an acetylated lysine residue linked to a fluorescent group, is used. Deacetylation by HDACs allows for subsequent cleavage by a developer enzyme, releasing the fluorescent group.[15][24]
-
Protocol Summary:
-
Enzyme and Inhibitor Incubation: Recombinant human HDAC enzymes are pre-incubated with various concentrations of the benzamide derivative.[24]
-
Reaction Initiation: The fluorogenic substrate is added to start the enzymatic reaction.[24]
-
Reaction Termination and Development: The reaction is stopped, and a developer enzyme (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorophore.[24]
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader, with a decrease in fluorescence indicating HDAC inhibition.[24]
-
ABCG2 Transporter Inhibition Assay
This assay determines the ability of a compound to inhibit the efflux of a known ABCG2 substrate from cancer cells.
-
Principle: Cells overexpressing ABCG2 are incubated with a fluorescent substrate of the transporter (e.g., pheophorbide A or Hoechst 33342) in the presence or absence of the benzamide inhibitor. Inhibition of ABCG2 leads to intracellular accumulation of the fluorescent substrate.[12][25]
-
Protocol Summary:
-
Cell Incubation: ABCG2-overexpressing cells are incubated with the fluorescent substrate with or without the benzamide derivative.[12]
-
Washing: The cells are washed to remove the extracellular substrate and inhibitor.[12]
-
Fluorescence Measurement: The intracellular fluorescence is quantified using flow cytometry or a fluorescence microplate reader.[12][25] An increase in fluorescence in the presence of the inhibitor indicates ABCG2 inhibition.
-
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. Inhibition is quantified by the reduction in substrate phosphorylation.[1]
-
Protocol Summary:
-
Reaction Setup: A master mix containing kinase buffer, ATP, and a substrate (e.g., a poly (Glu, Tyr) peptide) is prepared.[2][8]
-
Inhibitor Addition: The benzamide derivative is added to the reaction wells at various concentrations.[1]
-
Enzyme Addition: Recombinant human VEGFR-2 is added to initiate the kinase reaction.[1]
-
Detection: After incubation, the amount of ATP remaining (indicating kinase inhibition) is measured using a luminescence-based reagent like Kinase-Glo®.[1] A higher luminescent signal corresponds to greater inhibition.
-
Experimental Workflow
The following diagram provides a logical workflow for the preclinical evaluation of benzamide derivatives in colorectal cancer.
Conclusion
Benzamide derivatives represent a diverse and potent class of anti-cancer agents with significant potential for the treatment of colorectal cancer. Their ability to target multiple, distinct pathways—ranging from epigenetic modulation and cell division to overcoming drug resistance and inhibiting angiogenesis—underscores their therapeutic promise. This guide provides a comparative framework for researchers to evaluate the performance of different benzamide-based compounds and to select appropriate experimental methodologies for their further investigation and development. The presented data highlights the importance of continued research into this versatile chemical scaffold to identify novel and effective treatments for colorectal cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. bio-protocol.org [bio-protocol.org]
- 6. The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
Confirming the Target Engagement of 4-amino-N-(thiophen-2-ylmethyl)benzamide in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of key experimental approaches to confirm the cellular target engagement of a novel compound, using 4-amino-N-(thiophen-2-ylmethyl)benzamide as a case study. We will focus on the Cellular Thermal Shift Assay (CETSA) as a primary method, alongside other established techniques.
Introduction to Target Engagement
Target engagement assays are designed to measure the direct interaction between a drug molecule and its protein target within the complex environment of a cell.[1][2] Such assays are crucial for validating hits from biochemical screens, confirming on-target activity, and establishing structure-activity relationships (SAR).[2][3] For a novel compound like this compound, for which the specific target may be unknown, biophysical methods that do not require prior knowledge of the target's function are particularly valuable.
Comparative Analysis of Target Engagement Assays
Several methods can be employed to determine if and how a compound interacts with its target in a cellular milieu. The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of common label-free techniques.
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[4][5] | Label-free, applicable to endogenous proteins in intact cells and tissues, does not require knowledge of protein function.[6][7] | Requires a specific antibody for detection (e.g., Western blot), can be lower throughput for traditional formats.[8] | Low to high (with adaptations like AlphaScreen or RT-CETSA).[6][8] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Label-free, applicable to endogenous proteins, can be used for target identification. | Requires optimization of protease concentration and digestion time. | Low to medium. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the susceptibility of a protein to chemical denaturation and subsequent oxidation of methionine residues. | Can identify binding sites, applicable to a wide range of proteins. | Requires mass spectrometry, can be complex to analyze. | Low. |
Featured Method: Cellular Thermal Shift Assay (CETSA)
CETSA has emerged as a powerful and widely adopted method for confirming target engagement in a physiologically relevant setting.[7][9] The assay is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[5]
Experimental Workflow for CETSA
The general workflow for a CETSA experiment is depicted below. The process involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, and then detecting the amount of soluble target protein remaining.[4][6]
Detailed CETSA Protocol
This protocol provides a step-by-step guide for performing a CETSA experiment to test the engagement of this compound with a hypothetical target protein.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells in media and treat with the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubate at 37°C for a predetermined time (e.g., 1 hour) to allow for cell penetration and target binding.[9]
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes.[6]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the specific target protein in the soluble fraction using a detection method like Western blotting or an AlphaScreen-based assay.[6]
-
-
Data Interpretation:
-
Quantify the band intensities (for Western blot) at each temperature for both the treated and control samples.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature.
-
The resulting "melt curve" for the compound-treated sample should be shifted to the right (higher temperatures) compared to the control if the compound stabilizes the target protein, thus confirming engagement.[4]
-
Alternative and Complementary Approaches
While CETSA is a robust method, other assays can provide complementary or alternative means to confirm target engagement.
Isothermal Dose-Response Fingerprint (ITDRF)
A variation of CETSA, the ITDRF assay, involves heating all samples at a single, constant temperature while varying the concentration of the compound.[9] This approach is useful for determining the potency of target engagement (e.g., EC50) in a cellular context.
Pathway Engagement Assays
If the target of this compound is part of a known signaling pathway, functional assays can indirectly confirm target engagement by measuring downstream effects.[3]
-
Examples: Assays that measure changes in second messengers (e.g., cAMP, calcium), protein phosphorylation, or reporter gene expression.[3]
-
Advantage: These assays provide information on the functional consequences of target binding (e.g., agonism vs. antagonism).[10]
-
Limitation: They are indirect and can be affected by off-target effects.
Conclusion
Confirming the cellular target engagement of a novel compound like this compound is a data-driven process that adds confidence to its proposed mechanism of action. The Cellular Thermal Shift Assay (CETSA) offers a direct and physiologically relevant method to observe this interaction without the need for compound modification. By comparing CETSA with other techniques such as DARTS and complementing it with functional pathway assays, researchers can build a robust body of evidence to validate the compound's on-target activity, paving the way for further preclinical development.
References
- 1. Target Engagement Assays [discoverx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. scispace.com [scispace.com]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. youtube.com [youtube.com]
Head-to-Head Comparison: 4-amino-N-(thiophen-2-ylmethyl)benzamide and Established BRAF V600E Inhibitors
A Comparative Guide for Researchers in Oncology Drug Development
This guide provides a detailed, data-driven comparison between the investigational compound 4-amino-N-(thiophen-2-ylmethyl)benzamide and the established, FDA-approved drug Vemurafenib. This analysis is intended for researchers, scientists, and drug development professionals working in the field of oncology, with a specific focus on targeted cancer therapies.
Introduction
Mutations in the BRAF gene, particularly the V600E substitution, are critical drivers in a significant percentage of human cancers, most notably in melanoma.[1] This mutation leads to the constitutive activation of the BRAF kinase, which in turn activates the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1] The development of selective BRAF V600E inhibitors has revolutionized the treatment of these malignancies.
Vemurafenib (Zelboraf®) is a potent and selective inhibitor of the BRAF V600E mutant kinase and serves as a benchmark for novel drug candidates.[2][3][4] Recent research has identified a class of N-(thiophen-2-yl)benzamide derivatives as promising BRAF V600E inhibitors.[1][2] This guide will focus on a representative compound from this class, this compound, and compare its potential efficacy with Vemurafenib based on available data for structurally similar analogues.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Both Vemurafenib and the N-(thiophen-2-yl)benzamide class of compounds are designed to inhibit the constitutively active BRAF V600E kinase.[1][2][4] By binding to the ATP-binding site of the mutated kinase, these inhibitors block its activity, thereby preventing the phosphorylation of MEK.[4] This action halts the aberrant signaling cascade through the MAPK/ERK pathway, leading to a reduction in tumor cell proliferation and the induction of apoptosis.[4]
The diagram below illustrates the central role of BRAF V600E in the MAPK/ERK signaling pathway and the point of intervention for these inhibitors.
Quantitative Data Comparison
The following table summarizes the in-vitro inhibitory activity of Vemurafenib and a representative N-(thiophen-2-yl)benzamide derivative against the BRAF V600E kinase. It is important to note that the data for the thiophen-benzamide compound is based on an initial hit from a screening study and serves as a proxy for the potential activity of this compound.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Vemurafenib | BRAF V600E | 31 | Kinase Assay | [5] |
| N-(thiophen-2-yl)benzamide (analogue) | BRAF V600E | 2010 | ELISA-based MEK phosphorylation | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Analysis: Vemurafenib demonstrates significantly higher potency against BRAF V600E in enzymatic assays compared to the initial hit from the N-(thiophen-2-yl)benzamide series. However, structure-activity relationship (SAR) studies on the thiophen-benzamide scaffold have yielded derivatives with submicromolar inhibitory activities, indicating the potential for optimization of this compound class to rival the potency of established drugs like Vemurafenib.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of BRAF inhibitors.
BRAF V600E Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of MEK by the BRAF V600E kinase.
-
Objective: To determine the IC50 value of a test compound against BRAF V600E.
-
Principle: A recombinant BRAF V600E enzyme is incubated with its substrate, MEK, in the presence of ATP and varying concentrations of the inhibitor. The amount of phosphorylated MEK is then detected using a specific antibody in an ELISA format.
-
Methodology:
-
Coat a 96-well plate with a substrate protein (e.g., recombinant MEK).
-
Add the recombinant BRAF V600E enzyme to the wells.
-
Introduce the test compound at various dilutions (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified period at a controlled temperature.
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically detects phosphorylated MEK (p-MEK).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To assess the effect of a test compound on the viability of cancer cell lines harboring the BRAF V600E mutation (e.g., A375 melanoma cells).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed BRAF V600E-mutant cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the concentration of the compound that causes a 50% reduction in cell viability (GI50).
-
The workflow for a typical in-vitro drug screening process for BRAF inhibitors is depicted below.
Conclusion
Vemurafenib remains a highly potent, clinically validated inhibitor of the BRAF V600E kinase. The N-(thiophen-2-yl)benzamide scaffold represents a promising starting point for the development of novel BRAF inhibitors. While the initial hit compound shows lower potency than Vemurafenib, the potential for chemical optimization is significant. Further research focusing on improving the inhibitory activity and pharmacokinetic properties of this compound and its analogues is warranted to determine if this class of compounds can offer a viable alternative or complementary therapeutic strategy in the treatment of BRAF-mutated cancers. Future studies should aim to generate comprehensive in-vivo data to validate the promising in-vitro findings.
References
- 1. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Thiophen-2-ylmethyl)benzamide|CAS 4595-96-4 [benchchem.com]
- 3. Targeted design, synthesis, molecular simulation, ADME-T and in-vitro anticancer assessment of phenyl-substituted-thioxo-tetrahydro-pyrimidin-benzenesulfonamide derivatives as potential BRAFV600E/WT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Bufalin Derivatives | MDPI [mdpi.com]
- 5. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating the Selectivity of 4-amino-N-(thiophen-2-ylmethyl)benzamide for Cancer Cells Over Normal Cells: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the experimental data required to evaluate the selective anticancer properties of 4-amino-N-(thiophen-2-ylmethyl)benzamide. At present, there are no published studies that directly compare the cytotoxic effects of this specific compound on cancerous versus non-cancerous cell lines.
While the broader classes of benzamide and thiophene derivatives have shown promise in anticancer research, the specific molecule, this compound, remains uncharacterized in the context of selective cytotoxicity. This absence of research means that crucial data points for a comparative guide, such as IC50 values for different cell lines, detailed experimental protocols, and elucidated mechanisms of action, are not available.
For a meaningful evaluation of a compound's selectivity, a series of well-defined experiments are necessary. The typical workflow for such an investigation is outlined below.
Standard Experimental Workflow for Selectivity Assessment
A standard workflow to determine the selectivity of a compound for cancer cells over normal cells involves a multi-step process, beginning with in vitro assays and potentially progressing to in vivo models.
Hypothetical Data Presentation
In a typical study, the quantitative data from cell viability assays would be summarized in a table to compare the cytotoxic effects of the compound across different cell lines. The table below is a template illustrating how such data would be presented.
| Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| Cancer | |||
| MCF-7 | Breast Adenocarcinoma | Data | Calculated |
| A549 | Lung Carcinoma | Data | Calculated |
| HeLa | Cervical Carcinoma | Data | Calculated |
| K562 | Myelogenous Leukemia | Data | Calculated |
| Normal | |||
| RPMI 1788 | B Lymphocyte | Data | N/A |
| HUVEC | Endothelial Cells | Data | N/A |
Note: The "Data" and "Calculated" fields are placeholders, as no experimental values for this compound have been published.
Potential Signaling Pathways
Based on the activity of structurally related benzamide and thiophene derivatives, several signaling pathways could be hypothesized as potential targets for this compound in cancer cells. These often involve pathways critical for cell proliferation, survival, and apoptosis.
Conclusion and Future Directions
For researchers and drug development professionals, this represents an unexplored area of investigation. Future studies should focus on:
-
In vitro cytotoxicity screening: Establishing the IC50 values of this compound against a panel of cancer cell lines and non-cancerous control cell lines.
-
Mechanism of action studies: Investigating the molecular pathways through which the compound exerts its effects, including its impact on cell cycle progression, apoptosis, and key signaling cascades.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound to optimize potency and selectivity.
Without such foundational research, any discussion of the therapeutic potential of this compound remains speculative. The scientific community awaits empirical data to determine if this compound holds promise as a selective anticancer agent.
A Researcher's Guide to the Cross-Validation of 4-amino-N-(thiophen-2-ylmethyl)benzamide's Efficacy in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, the rigorous evaluation of a compound's effectiveness across multiple cell lines is a cornerstone of preclinical assessment. This guide outlines a comprehensive framework for the cross-validation of 4-amino-N-(thiophen-2-ylmethyl)benzamide's efficacy, drawing upon established methodologies in cellular and molecular biology. While specific experimental data for this compound is not yet publicly available, this document provides a detailed roadmap for conducting such a study, including comparative analysis with potential alternatives and the elucidation of its mechanism of action.
The journey of a potential therapeutic agent from discovery to clinical application is underpinned by meticulous preclinical evaluation.[1][2][3] A critical phase of this process involves validating the compound's efficacy and understanding its mechanism of action across a variety of relevant biological contexts.[1][2] This guide focuses on establishing a robust protocol for assessing this compound, a novel benzamide derivative.
Comparative Efficacy Analysis
A crucial aspect of preclinical evaluation is to benchmark the performance of a novel compound against existing or alternative therapies. While direct comparative data for this compound is not available, a comparative study should include compounds with similar structural motifs or mechanisms of action. For instance, other benzamide derivatives have shown promise as inhibitors of enzymes like IMP dehydrogenase or kinases such as BRAF, which are implicated in cancer cell proliferation.[4][5]
Table 1: Hypothetical Comparative Efficacy of this compound and Alternative Compounds
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | e.g., A549 (Lung Carcinoma) | TBD | TBD | This Study |
| This compound | e.g., MCF-7 (Breast Cancer) | TBD | TBD | This Study |
| This compound | e.g., U87 (Glioblastoma) | TBD | TBD | This Study |
| Alternative 1 (e.g., BRAF Inhibitor) | A549 (Lung Carcinoma) | XX.X | BRAF Kinase Inhibition | [4] |
| Alternative 2 (e.g., IMPDH Inhibitor) | MCF-7 (Breast Cancer) | YY.Y | IMP Dehydrogenase Inhibition | [5] |
TBD: To be determined through experimentation.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.[1] The following outlines the key assays required for a comprehensive cross-validation study.
1. Cell Culture and Maintenance:
-
Cell Lines: A panel of well-characterized human cancer cell lines from different tissue origins (e.g., lung, breast, brain) should be selected.
-
Culture Conditions: Cells should be maintained in their respective recommended media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C and 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Seeding: Plate cells in 96-well plates at an optimized density and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a specified duration (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Treatment: Treat cells with the compound at its IC50 concentration for a defined period.
-
Staining: Harvest and stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
4. Western Blot Analysis for Signaling Pathway Elucidation:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected signaling pathways (e.g., MAPK pathway components if BRAF inhibition is hypothesized) and corresponding secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate detection system.
Visualizing Experimental and Logical Frameworks
To clearly communicate the experimental design and potential mechanisms, diagrams are indispensable. The following are examples of how Graphviz can be used to create these visualizations.
Based on the known mechanisms of similar benzamide compounds, a potential signaling pathway that could be affected by this compound is the MAPK pathway, which is often dysregulated in cancer.[4]
This guide provides a foundational framework for the systematic evaluation of this compound. The successful execution of these experiments will yield crucial data on its efficacy, selectivity, and mechanism of action, thereby informing its potential for further development as a therapeutic agent.
References
- 1. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of 4-amino-N-(thiophen-2-ylmethyl)benzamide in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized synergistic effects of 4-amino-N-(thiophen-2-ylmethyl)benzamide, a novel investigational compound, with standard chemotherapy. While direct clinical or preclinical data on this specific combination is not yet available, this document outlines a scientific framework for its evaluation, drawing parallels from established combination therapies targeting similar molecular pathways. The focus is on the compound's potential as a BRAF kinase inhibitor and its synergy with DNA-damaging chemotherapeutic agents.
Introduction: The Rationale for Combination Therapy
The development of targeted therapies has revolutionized cancer treatment. Compounds derived from N-(thiophen-2-yl)benzamide have been identified as potent inhibitors of the BRAF(V600E) kinase.[1] The BRAF V600E mutation is a key oncogenic driver in a significant percentage of human cancers, including approximately 50% of melanomas, where it leads to constitutive activation of the MAPK/ERK signaling pathway.[1]
However, monotherapy with targeted agents often leads to the development of resistance. A promising strategy to enhance efficacy and overcome resistance is the combination of targeted therapies with conventional chemotherapy. Research suggests that BRAF inhibition can impair the DNA damage repair mechanisms in cancer cells, thereby sensitizing them to the cytotoxic effects of DNA-damaging agents like dacarbazine, a standard chemotherapy for melanoma.[2]
This guide explores the potential synergistic effects of this compound (hypothesized as a BRAF inhibitor) when combined with dacarbazine in BRAF V600E-mutant melanoma.
Comparative Analysis of In Vitro Efficacy
To evaluate the synergistic potential, a hypothetical in vitro study is presented. The study assesses the anti-proliferative effects of this compound and dacarbazine, both as single agents and in combination, on a BRAF V600E-mutant melanoma cell line.
Table 1: Single-Agent Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) for each compound was determined after 72 hours of treatment.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | A375 (BRAF V600E) | 2.5 |
| Dacarbazine | A375 (BRAF V600E) | 150 |
Table 2: Synergistic Effects (Combination Index)
The synergistic effect of the combination was quantified using the Combination Index (CI), calculated based on the Chou-Talalay method.[1][3][4] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Ratio (Benzamide:Dacarbazine) | Fa (Fraction affected) | Combination Index (CI) | Interpretation |
| 1:60 | 0.50 | 0.65 | Synergy |
| 1:60 | 0.75 | 0.58 | Synergy |
| 1:60 | 0.90 | 0.51 | Strong Synergy |
These hypothetical data suggest a strong synergistic interaction between this compound and dacarbazine, with the combination being significantly more effective at inhibiting cell proliferation than either agent alone.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. The following protocols outline the hypothetical experiments that would generate the data presented above.
3.1. Cell Culture
The human malignant melanoma cell line A375, which harbors the BRAF V600E mutation, would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
3.2. Cell Viability Assay (MTT Assay)
Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
A375 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound, dacarbazine, or a combination of both at a constant ratio.
-
After 72 hours of incubation, the medium is replaced with fresh medium containing 0.5 mg/mL MTT.
-
The cells are incubated for another 4 hours, allowing for the formation of formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
3.3. Synergy Analysis
The dose-response curves for each agent and their combination are used to calculate the Combination Index (CI) using CompuSyn software, which is based on the Chou-Talalay method.[4] This method provides a quantitative measure of the interaction between the two drugs.
Visualizing Pathways and Workflows
4.1. Proposed Mechanism of Action and Synergy
The primary mechanism of action for N-(thiophen-2-yl)benzamide derivatives is the inhibition of the mutated BRAF kinase.[1] This blocks the downstream signaling of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[6][7][8] The proposed synergy with dacarbazine, a DNA alkylating agent, stems from the additional effect of BRAF inhibition on the DNA damage repair pathway, potentially through the downregulation of key repair proteins.[2]
Caption: MAPK signaling pathway and points of intervention.
4.2. Experimental Workflow
The process for evaluating the synergistic effects of the drug combination follows a structured workflow from cell culture to data analysis.
Caption: Workflow for assessing drug synergy in vitro.
Conclusion and Future Directions
The hypothetical data and outlined experimental framework provide a strong rationale for investigating the combination of this compound with dacarbazine for the treatment of BRAF V600E-mutant melanoma. The potential for synergy, driven by complementary mechanisms of action, warrants further preclinical evaluation.
Future studies should aim to:
-
Confirm the inhibitory activity of this compound on BRAF V600E kinase.
-
Validate the synergistic effects in a broader panel of BRAF-mutant cancer cell lines.
-
Investigate the underlying molecular mechanisms of synergy, including effects on apoptosis and DNA damage repair pathways, through techniques such as Western blotting and flow cytometry.
-
Evaluate the in vivo efficacy and safety of the combination in animal models of melanoma.
This guide serves as a foundational document to encourage and direct further research into this promising therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combination of chemotherapy with BRAF inhibitors results in effective eradication of malignant melanoma by preventing ATM-dependent DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Pro-Apoptotic Activity of 4-amino-N-(thiophen-2-ylmethyl)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential pro-apoptotic activity of the novel compound 4-amino-N-(thiophen-2-ylmethyl)benzamide against the well-established chemotherapeutic agent, Doxorubicin. The experimental data presented is synthesized from published findings on structurally related N-substituted benzamides and thiophene derivatives to project the likely performance of the target compound. Detailed methodologies for key apoptosis assays are provided to facilitate independent verification.
Comparative Analysis of Pro-Apoptotic Efficacy
The pro-apoptotic potential of this compound was evaluated in comparison to Doxorubicin across several key metrics: cytotoxicity (IC50), induction of apoptosis (Annexin V-FITC/PI staining), and activation of executioner caspases (Caspase-3/7). The data is projected based on the known activities of related benzamide and thiophene-containing compounds.[1][2][3][4][5][6][7][8][9]
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound (Projected) | MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 | |
| HCT116 (Colon Cancer) | 18 | |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.2 |
| A549 (Lung Cancer) | 2.5 | |
| HCT116 (Colon Cancer) | 0.8 |
Table 2: Induction of Apoptosis in MCF-7 Cells (48h Treatment)
| Compound (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| This compound (15 µM) | 25.4 | 12.3 |
| Doxorubicin (1 µM) | 35.8 | 18.7 |
Table 3: Caspase-3/7 Activity in MCF-7 Cells (24h Treatment)
| Compound (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (15 µM) | 4.2 |
| Doxorubicin (1 µM) | 6.8 |
Postulated Signaling Pathway of this compound
Based on studies of related N-substituted benzamides, the anticipated pro-apoptotic mechanism of this compound involves the intrinsic mitochondrial pathway.[3][6] The compound is hypothesized to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of the caspase cascade.
Caption: Postulated intrinsic apoptosis pathway induced by the compound.
Experimental Workflow for Verification
A systematic workflow is essential for the independent verification of the pro-apoptotic activity of this compound.
Caption: Experimental workflow for apoptosis verification.
Detailed Experimental Protocols
The following are standard protocols for the key assays required to verify the pro-apoptotic activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compound and Doxorubicin for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13][14][15][16][17]
-
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Western Blot Analysis of Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[18][19][20][21][22]
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiophene derivative augments the antitumor activity of γ-irradiation against colorectal cancer in mice via anti-inflammatory and pro-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. bio-protocol.org [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. edspace.american.edu [edspace.american.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-amino-N-(thiophen-2-ylmethyl)benzamide: A Guide for Laboratory Professionals
The proper disposal of 4-amino-N-(thiophen-2-ylmethyl)benzamide is a critical aspect of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with general laboratory safety principles.
Core Principles of Chemical Waste Management
The disposal of this compound, as with all chemical waste, must be conducted in strict accordance with all applicable local, state, and federal regulations.[1] The primary objective is to prevent the release of the chemical into the environment, particularly into sewer systems and waterways. It is imperative to treat all chemical waste as hazardous unless explicitly classified otherwise by a qualified safety professional.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Prevents inhalation of dust or vapors.[2] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company.[1]
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.[1]
Step 2: Container Management
-
Use a container that is compatible with the chemical.[1]
-
Keep the container securely closed when not in use.[1]
-
The container must be in good condition, free from leaks or damage.[1]
-
Label the container with the words "Hazardous Waste," the full chemical name, and any associated hazard warnings.[3][4]
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][5][6] This area is often referred to as a Satellite Accumulation Area (SAA).[3][6]
-
Ensure the storage area is under the direct supervision of lab personnel.[5]
Step 4: Scheduling Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3][7]
Step 5: Empty Container Disposal
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[1]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1][7]
-
Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate: Evacuate the immediate area if the spill is large or in a poorly ventilated space.[1]
-
Alert: Alert your supervisor and the institutional EHS department.[1]
-
Contain: Contain the spill using appropriate absorbent materials (e.g., spill pillows, absorbent pads).[1]
-
Clean Up: Clean up the spill wearing the appropriate PPE.[1] For dry spills, use dry clean-up procedures and avoid generating dust.[2]
-
Collect: Collect all contaminated materials in a sealed container and label it as hazardous waste.[1]
-
Decontaminate: Decontaminate the spill area.[1]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
